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Foundational

An In-depth Technical Guide to 3-Methyl-1,2,3,6-tetrahydrophthalic Acid and its Anhydride Precursor

This guide provides a comprehensive overview of 3-Methyl-1,2,3,6-tetrahydrophthalic acid, with a primary focus on its more commercially prevalent and synthetically accessible precursor, 3-Methyl-1,2,3,6-tetrahydrophthali...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of 3-Methyl-1,2,3,6-tetrahydrophthalic acid, with a primary focus on its more commercially prevalent and synthetically accessible precursor, 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride (3-MeTHPA). For researchers, scientists, and professionals in drug development, understanding the chemistry of the anhydride is crucial for the effective synthesis and application of the corresponding diacid. This document will delve into the chemical structure, synthesis, physical properties, and applications of these related compounds, grounding the discussion in established chemical principles and industry practices.

Introduction and Nomenclature

While 3-Methyl-1,2,3,6-tetrahydrophthalic acid is a valid chemical entity, it is most commonly synthesized and handled in its anhydride form, 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride (3-MeTHPA). The anhydride is a versatile intermediate, particularly in polymer chemistry, where it serves as a building block for polyesters and as a curing agent for epoxy resins.[1][2] The diacid can be readily obtained through the hydrolysis of the anhydride.

It is also important to note that commercial "Methyltetrahydrophthalic anhydride" (MTHPA) is often a liquid mixture of isomers, including both 3-methyl and 4-methyl derivatives, which results from different starting materials in the synthesis. This guide will focus specifically on the 3-methyl isomer.

Chemical Structure and Stereoisomerism

The core structure of these molecules is a cyclohexene ring with two adjacent carboxylic acid (or anhydride) functional groups. The presence of a methyl group and the stereochemistry of the ring fusion in the anhydride give rise to several possible isomers.

The hydrolysis of the anhydride to the diacid is a straightforward ring-opening reaction, as depicted below.

hydrolysis cluster_anhydride cluster_diacid Anhydride 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride Equilibrium Anhydride->Equilibrium Diacid 3-Methyl-1,2,3,6-tetrahydrophthalic acid Water + H₂O Equilibrium->Diacid Anhydride_structure Diacid_structure [Diacid Structure]

Caption: Hydrolysis of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride to its diacid.

The stereochemistry of the molecule is defined by the relative positions of the substituents on the cyclohexene ring. The Diels-Alder synthesis (discussed in the next section) typically results in a cis fusion of the anhydride ring to the cyclohexene ring.

Synthesis

The primary route to 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride is the Diels-Alder reaction between trans-1,3-pentadiene and maleic anhydride.[1] This cycloaddition reaction is a powerful tool in organic synthesis for forming six-membered rings.

Diels_Alder Reactants trans-1,3-pentadiene + Maleic anhydride TransitionState Cyclic Transition State Reactants->TransitionState [4+2] Cycloaddition Product 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride TransitionState->Product

Caption: Diels-Alder synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride.

Experimental Protocol: Conceptual Steps

A typical industrial synthesis would involve the following conceptual steps. The causality behind these choices is rooted in maximizing yield and purity while ensuring safety and efficiency.

  • Reactant Charging: Maleic anhydride is typically melted or dissolved in a suitable solvent. While the reaction can be run neat, a solvent can aid in temperature control. trans-1,3-pentadiene, which is a volatile liquid, is then added.

  • Initiation and Temperature Control: The reaction is exothermic. Therefore, the temperature is carefully controlled, typically between 40-100°C, to prevent side reactions and polymerization.[1][3]

  • Use of Polymerization Inhibitors: To prevent the polymerization of the diene, a radical polymerization inhibitor is often added to the reaction mixture.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to track the consumption of the reactants. The reaction is driven to completion to maximize the conversion of maleic anhydride.[3]

  • Product Isolation and Purification: After the reaction is complete, the product can be isolated. If a solvent was used, it would be removed under reduced pressure. The crude product can then be purified, for example, by crystallization or distillation.

Physical Properties

The physical properties of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride are well-documented. The properties of the corresponding diacid are inferred based on the structural change from a cyclic anhydride to two carboxylic acid groups.

Property3-Methyl-1,2,3,6-tetrahydrophthalic anhydride3-Methyl-1,2,3,6-tetrahydrophthalic acid (Inferred)
Molecular Formula C₉H₁₀O₃[2]C₉H₁₂O₄
Molecular Weight 166.17 g/mol [4]184.18 g/mol
Appearance White to almost white powder or crystal.[2]Likely a white crystalline solid.
Melting Point 63°CSignificantly higher due to intermolecular hydrogen bonding.
Boiling Point 115-155°CHigher, likely with decomposition.
Solubility Soluble in organic solvents like acetone and ethyl acetate; limited solubility in water.[2]Likely more soluble in polar solvents, including water, due to the presence of carboxylic acid groups.

Spectral Properties

  • ¹H NMR: The spectrum would show characteristic peaks for the vinyl protons of the cyclohexene ring, the aliphatic protons of the ring, and the methyl group protons. The carboxylic acid protons would appear as a broad singlet, typically downfield.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acids, the sp² carbons of the double bond, the sp³ carbons of the cyclohexene ring, and the methyl carbon.

  • IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups would be a key feature. A strong absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl groups would also be present.

Applications

The applications of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride are primarily in the polymer and materials science fields.

  • Epoxy Resin Curing Agent: It is widely used as a hardener for epoxy resins, contributing to the final properties of the cured material.[2]

  • Polyester and Alkyd Resins: It serves as a monomer in the production of polyesters and alkyd resins for coatings and adhesives.[1][2]

  • Intermediate in Chemical Synthesis: Its reactivity makes it a useful intermediate for synthesizing more complex molecules, including plasticizers and potentially, active pharmaceutical ingredients, although direct applications in drug development are not widely reported.[2]

The diacid, being the hydrolysis product, could find applications where a dicarboxylic acid with its specific stereochemistry and solubility is required, such as in the synthesis of metal-organic frameworks (MOFs) or as a monomer in different types of polymerization reactions.

Safety and Toxicology

The safety data for the anhydride is important for anyone handling it. It is classified as a hazardous substance.

  • Irritation: It is a serious irritant to the eyes, skin, and respiratory system.[5][6]

  • Sensitization: It may cause sensitization by inhalation and skin contact, leading to allergic reactions.[5][7][8]

  • Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used when handling the compound, especially the powder or vapor.[5][6]

The diacid is expected to be less of a respiratory sensitizer but would still be an irritant, particularly to the eyes and skin, due to its acidic nature.

Conclusion

3-Methyl-1,2,3,6-tetrahydrophthalic acid, while not as extensively studied as its anhydride, represents a molecule with potential for further exploration in materials science and synthetic chemistry. A thorough understanding of the synthesis, properties, and safe handling of its anhydride precursor is the essential starting point for any research or development involving this compound. The information presented in this guide, synthesized from available literature, provides a solid foundation for scientists and professionals working in this area.

References

  • JPS62294675A - Production of 3-methyl-1,2,3,6-tetrahydro-phthalic acid anhydride. (URL: )
  • CAS 5333-84-6: 3-Methyltetrahydrophthalic anhydride - CymitQuimica. (URL: )
  • Safety Data Sheet - 1,2,3,6-Tetrahydrophthalic anhydride solid. (URL: )
  • Basic Information and Properties of MTHPA - Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (URL: )
  • Download SDS - AK Scientific, Inc. (URL: )
  • 3-Methyl-3,4,5,6-tetrahydrophthalic acid anhydride | C9H10O3 | CID 10130132 - PubChem. (URL: )
  • 3-Methyltetrahydrophthalic anhydride | 5333-84-6 - ChemicalBook. (URL: )
  • 1,2,3,6-tetrahydromethylphthalic anhydride - NIST WebBook. (URL: )
  • Methyltetrahydrophthalic anhydride | C9H10O3 | CID 198243 - PubChem. (URL: )
  • Tetrahydrophthalic anhydrides and analogues: Human health tier II assessment. (URL: )
  • 1,2,3,6-TETRAHYDROPHTHALIC ANHYDRIDE-3,3,4,5,6,6-D6 - NextSDS. (URL: )
  • SAFETY D
  • Methyltetrahydrophthalic anhydride Chemical Substances Control Law Reference No.: 3-2451 PRTR L. (URL: )
  • 1,2,3,6-tetrahydromethylphthalic anhydride - NIST WebBook. (URL: )
  • 1,2,3,6-Tetrahydro-4-methylphthalic anhydride(3425-89-6)IR1 - ChemicalBook. (URL: )
  • 1,2,3,6-Tetrahydrophthalic anhydride - Echemi. (URL: )
  • US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google P
  • 1,2,3,6-Tetrahydro-3-methylphthalic anhydride | RUO - Benchchem. (URL: )
  • cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR spectrum - ChemicalBook. (URL: )
  • 1,2,3,6-Tetrahydrophthalic anhydride for synthesis 85-43-8 - Sigma-Aldrich. (URL: )
  • trans-1,2,3,6-Tetrahydrophthalic anhydride - PubChem. (URL: )
  • Tetrahydrophthalic Anhydride (THPSA)
  • cis-1,2,3,6-Tetrahydrophthalic anhydride - NIST WebBook. (URL: )
  • What are the applications of cis-1,2,3,6-Tetrahydrophthalic anhydride? - Guidechem. (URL: )
  • cis-4-Methyl-1,2-3,6-tetrahydrophthalic Anhydride | CAS 1694-82-2 | SCBT. (URL: )
  • 2-Hydrogen 1-Methyl (1S,2R)
  • cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5)IR1 - ChemicalBook. (URL: )
  • 3,4,5,6-Tetrahydrophthalic anhydride(2426-02-0) 1H NMR spectrum - ChemicalBook. (URL: )
  • 1,2,3,6-Tetrahydrophthalic anhydride CAS 85-43-8 | 800742 - Merck Millipore. (URL: )

Sources

Exploratory

Mechanism and Synthesis of 3-Methyl-1,2,3,6-Tetrahydrophthalic Acid via Diels-Alder Cycloaddition

Executive Summary The synthesis of 3-methyl-1,2,3,6-tetrahydrophthalic acid is a quintessential demonstration of stereoselective organic synthesis, relying on a highly efficient [4+2] cycloaddition followed by a controll...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-methyl-1,2,3,6-tetrahydrophthalic acid is a quintessential demonstration of stereoselective organic synthesis, relying on a highly efficient [4+2] cycloaddition followed by a controlled ring-opening hydrolysis. This whitepaper provides an in-depth mechanistic analysis of the reaction between piperylene (1-methyl-1,3-butadiene) and maleic anhydride, detailing the frontier molecular orbital (FMO) interactions, the critical stereochemical dependencies of the diene isomers, and a self-validating experimental protocol designed for high-yield isolation.

Mechanistic Principles & Causality

Frontier Molecular Orbital (FMO) Interactions

The formation of the intermediate 3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride is driven by a normal-electron-demand Diels-Alder reaction. The electron-rich diene (piperylene) donates electron density from its Highest Occupied Molecular Orbital (HOMO) into the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile (maleic anhydride)[1]. The transition state is stabilized by secondary orbital interactions between the carbonyl π -system of the maleic anhydride and the back-lobes of the diene's π -system, which strictly enforces an endo stereochemical outcome[1].

The Stereochemical Dilemma: trans vs. cis Piperylene

A fundamental prerequisite for any Diels-Alder cycloaddition is that the diene must adopt an s-cis conformation to allow simultaneous overlap with the dienophile.

  • trans-Piperylene: Readily adopts the planar s-cis conformation. As demonstrated in, trans-piperylene reacts rapidly and quantitatively with maleic anhydride at mild temperatures (40–45 °C) to form the endo adduct (m.p. 63 °C)[1].

  • cis-Piperylene: Experiences severe steric repulsion between its terminal methyl group and the inner hydrogen at the C2 position when forced into the s-cis geometry. Consequently, the cis isomer is practically inert under standard conditions and requires extreme thermal forcing, often undergoing isomerization before successfully reacting[1],[2].

Regioselectivity

Because piperylene is an unsymmetrical 1-substituted diene, the reaction exhibits high regioselectivity. The polarization of the diene directs the cycloaddition to yield the "ortho" equivalent product, placing the methyl group adjacent to the newly formed cyclohexene-anhydride linkage (the 3-position) rather than the "meta" (4-position)[1].

Mechanism Diene trans-Piperylene (Diene) Adduct 3-Methyl-4-cyclohexene- 1,2-dicarboxylic anhydride Diene->Adduct [4+2] Cycloaddition (Toluene, 45°C) Dienophile Maleic Anhydride (Dienophile) Dienophile->Adduct Product 3-Methyl-1,2,3,6- tetrahydrophthalic acid Adduct->Product Hydrolysis (H2O, Reflux)

Fig 1: Reaction pathway from piperylene to 3-methyl-1,2,3,6-tetrahydrophthalic acid.

Experimental Workflow & Protocols

The following protocol outlines a self-validating, two-phase synthetic system. The experimental choices are grounded in the thermodynamic and kinetic properties of the reactants.

Phase 1: Synthesis of the Anhydride Intermediate

Objective: Synthesize 3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride while suppressing diene polymerization.

  • Apparatus Preparation: Assemble a three-necked reactor equipped with a thermometer, reflux condenser, and mechanical stirrer. Flame-dry the apparatus under vacuum and purge with dry nitrogen[3]. Causality: The final anhydride is highly susceptible to nucleophilic attack by atmospheric moisture; premature hydrolysis will precipitate the insoluble dicarboxylic acid and coat the unreacted maleic anhydride, halting the reaction[4].

  • Reagent Solvation: Charge the reactor with 1.0 equivalent of maleic anhydride and a non-polar solvent such as anhydrous toluene or benzene[5]. Toluene is preferred as it perfectly dissolves both reagents and provides an excellent thermal sink for the subsequent exotherm.

  • Diene Addition: Heat the solution to 40–45 °C. Add 1.05 equivalents of freshly distilled trans-piperylene dropwise over 1 hour[5]. Causality: Maintaining the temperature strictly below 50 °C prevents the thermal polymerization of piperylene and suppresses retro-Diels-Alder fragmentation[4],[5].

  • Cycloaddition & Validation: Stir the mixture at 45 °C for 4 hours[5]. Self-Validation: The reaction is complete when the maleic anhydride is fully consumed (verifiable via TLC or the cessation of the mild exotherm).

  • Isolation: Recover the solvent via vacuum distillation to yield the intermediate anhydride (Yield: ~99%)[5].

Phase 2: Hydrolysis to the Dicarboxylic Acid

Objective: Open the anhydride ring to yield 3-methyl-1,2,3,6-tetrahydrophthalic acid.

  • Aqueous Reflux: Suspend the purified 3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride in distilled water. Heat the mixture to a rolling boil.

  • Ring Opening: As the anhydride hydrolyzes into the dicarboxylic acid, the suspension will transition into a clear, homogeneous solution[1].

  • Crystallization: Allow the hydrolysate to cool slowly to room temperature to induce crystallization. Filter the resulting white crystals and dry under reduced pressure to obtain pure 3-methyl-1,2,3,6-tetrahydrophthalic acid[1].

Protocol Step1 1. Apparatus Setup Flame-dry & N2 purge Step2 2. Reagent Preparation Dissolve Maleic Anhydride in Toluene Step1->Step2 Step3 3. Diene Addition Dropwise trans-Piperylene at 40-45°C Step2->Step3 Step4 4. Cycloaddition Stir for 4 hours to ensure completion Step3->Step4 Step5 5. Hydrolysis Reflux intermediate in H2O Step4->Step5 Step6 6. Isolation Cool, Crystallize & Filter Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and hydrolysis process.

Quantitative Data & Physicochemical Parameters

The following table summarizes the key quantitative metrics and physicochemical properties of the intermediate and final product, providing a benchmark for analytical validation[1],[4].

PropertyIntermediate AnhydrideFinal Dicarboxylic Acid
Chemical Name 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride3-Methyl-1,2,3,6-tetrahydrophthalic acid
Molecular Formula C₉H₁₀O₃C₉H₁₂O₄
Molecular Weight 166.17 g/mol 184.19 g/mol
Melting Point 63 °C169–170 °C
Stereochemistry cis, cis, cis (endo adduct)cis, cis, cis (endo configuration retained)
Water Reactivity Highly reactive (Hydrolyzes rapidly)Stable (End Product)
Synthetic Yield ~99% (from trans-piperylene)Quantitative (from anhydride)

References

  • Craig, D. (1950). The Diels-Alder Reactions of the Piperylene Isomers with Maleic Anhydride and Fumaric Acid. Journal of the American Chemical Society, 72(4), 1678-1681. URL:[Link]

  • European Patent Office.EP0009645B1: 5-(2,5-diketotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride... Google Patents.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-Methyl-1,2,3,6-tetrahydrophthalic Acid Isomers

Abstract This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of the isomers of 3-Methyl-1,2,3,6-tetrahydrophthalic acid. This molecule, a substituted cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of the isomers of 3-Methyl-1,2,3,6-tetrahydrophthalic acid. This molecule, a substituted cyclohexene dicarboxylic acid, can exist as a variety of stereoisomers and conformers, each with a distinct energy level that dictates its relative population at equilibrium. A thorough grasp of these thermodynamic relationships is critical for researchers in drug development and materials science, where the specific isomeric form of a molecule can significantly impact its biological activity, physical properties, and shelf-life. This guide synthesizes fundamental principles of conformational analysis with actionable experimental and computational protocols, offering a roadmap for the rigorous characterization of these and similar substituted cyclic molecules. We will delve into the theoretical underpinnings of isomer stability, provide detailed methodologies for experimental determination of thermodynamic parameters, and outline a computational workflow for in silico analysis.

Introduction: The Significance of Isomeric Purity and Stability

In the realm of pharmaceuticals and advanced materials, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. Different isomers of the same compound can exhibit vastly different biological activities and material properties. For instance, one enantiomer of a drug can be therapeutic while the other is inactive or even toxic. Similarly, the diastereomeric and conformational profile of a molecule can influence its solubility, melting point, and reactivity. 3-Methyl-1,2,3,6-tetrahydrophthalic acid, and its corresponding anhydride, are important building blocks in organic synthesis. Their utility in various applications is contingent on the specific isomer being used. Therefore, a deep understanding of the thermodynamic stability of its various isomers is paramount for controlling product outcomes, ensuring purity, and predicting long-term stability.

This guide will focus on the key factors that govern the thermodynamic stability of the isomers of 3-Methyl-1,2,3,6-tetrahydrophthalic acid, which primarily arise from:

  • Constitutional Isomerism: The position of the methyl group (e.g., 3-methyl vs. 4-methyl).

  • Stereoisomerism: The relative orientation of the substituents on the cyclohexene ring, leading to cis and trans diastereomers.

  • Conformational Isomerism: The different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, primarily the ring inversion of the cyclohexene moiety.

Theoretical Framework: Understanding the Drivers of Stability

The thermodynamic stability of an isomer is inversely related to its potential energy; lower energy isomers are more stable and will be present in higher concentrations at equilibrium. For the isomers of 3-Methyl-1,2,3,6-tetrahydrophthalic acid, the primary determinant of their relative energies is steric strain.

Conformational Analysis of the Cyclohexene Ring

The 1,2,3,6-tetrahydrophthalic acid core contains a cyclohexene ring, which adopts a half-chair conformation to minimize angle and torsional strain. In this conformation, the substituents on the sp³ hybridized carbons can occupy two distinct positions: axial and equatorial.

  • Axial (a): Substituents are oriented parallel to the principal axis of the ring.

  • Equatorial (e): Substituents are oriented approximately in the "equator" of the ring.

Due to steric interactions, substituents generally prefer the more spacious equatorial position. Axial substituents can experience destabilizing 1,3-diaxial interactions with other axial groups. The energy difference between the axial and equatorial conformations is known as the "A-value" of the substituent. For a methyl group on a cyclohexane ring, the equatorial conformer is more stable by approximately 1.74 kcal/mol.[1] While the geometry of a cyclohexene ring is slightly different, the same principles apply, with a preference for pseudo-equatorial over pseudo-axial positions.

Isomers of 3-Methyl-1,2,3,6-tetrahydrophthalic Acid

The Diels-Alder reaction between trans-piperylene and maleic anhydride yields the cis-diastereomer of 3-methyl-1,2,3,6-tetrahydrophthalic anhydride. The corresponding diacid can then be obtained by hydrolysis. The cis configuration means that the two carboxyl groups are on the same side of the ring.

For the cis-diastereomer, the methyl group can be either cis or trans to the carboxyl groups, leading to two different diastereomers. Furthermore, for each of these diastereomers, the substituents can be in either axial or equatorial positions due to ring flipping.

The relative stability of these isomers will be determined by the steric interactions between the substituents. The most stable conformer will be the one that minimizes these unfavorable interactions, which generally means placing the largest groups in equatorial or pseudo-equatorial positions.

The Role of Intramolecular Hydrogen Bonding in the Diacid

For the diacid form, the possibility of intramolecular hydrogen bonding between the two carboxylic acid groups can influence conformational preference. However, for the related cis-4-cyclohexene-1,2-dicarboxylic acid, X-ray crystallography has shown that in the solid state, intermolecular hydrogen bonds are formed, creating infinite chains, rather than an intramolecular hydrogen bond.[2] This suggests that the geometric constraints of the ring may not be ideal for the formation of a stable seven-membered ring required for intramolecular hydrogen bonding. In solution, the solvent can also play a significant role. In aprotic solvents, intramolecular hydrogen bonding might be more favorable, whereas in protic solvents, intermolecular hydrogen bonding with the solvent is likely to dominate.[3]

The anhydride, being a rigid five-membered ring fused to the cyclohexene ring, does not have the same conformational flexibility as the two carboxylic acid groups and cannot form hydrogen bonds. This fundamental difference will lead to different stability profiles for the diacid versus the anhydride.

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stabilities of isomers can be determined experimentally by measuring the equilibrium constant for their interconversion or by measuring their heats of formation.

Chemical Equilibration Followed by Quantitative Analysis

This method involves allowing a mixture of isomers to come to equilibrium, then "freezing" the equilibrium and analyzing the composition of the mixture. The Gibbs free energy difference (ΔG°) between the isomers can then be calculated from the equilibrium constant (K_eq).

Experimental Protocol: Isomer Equilibration
  • Sample Preparation: Prepare a solution of a known concentration of an isomer or a mixture of isomers of 3-Methyl-1,2,3,6-tetrahydrophthalic acid in a suitable high-boiling solvent. The choice of solvent will depend on the temperature required for equilibration.

  • Equilibration: Add a catalyst to facilitate interconversion. For conformational isomers, this is often achieved by heating. For configurational isomers (diastereomers), a stronger catalyst may be needed, such as a strong acid or base, which can induce epimerization at a stereocenter. Heat the solution at a constant temperature for a sufficient time to reach equilibrium. The time required should be determined by analyzing aliquots at different time points until the isomer ratio becomes constant.

  • Quenching: Rapidly cool the reaction mixture to a low temperature to stop the equilibration process.

  • Analysis: Analyze the composition of the isomer mixture using a quantitative technique such as:

    • Gas Chromatography (GC): After derivatization to a more volatile form (e.g., methyl esters).

    • High-Performance Liquid Chromatography (HPLC): For direct analysis of the diacids.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals corresponding to each isomer. For conformational equilibria, low-temperature NMR can be used to slow down the interconversion and allow for the quantification of individual conformers. The ratio of conformers can be determined from the integrals of well-resolved signals.

Data Analysis

The equilibrium constant is calculated from the final concentrations of the isomers:

K_eq = [Isomer B] / [Isomer A]

The Gibbs free energy difference at the equilibration temperature is then calculated using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the absolute temperature.

Calorimetry

Calorimetry measures the heat absorbed or released during a chemical or physical process. It can be used to determine the enthalpy of formation (ΔH_f°) of each isomer. The isomer with the more negative (or less positive) enthalpy of formation is the more stable one.

3.2.1. Bomb Calorimetry

Bomb calorimetry is used to measure the heat of combustion (ΔH_c°) of a substance. The enthalpy of formation can then be calculated using Hess's law.

  • Sample Preparation: A precisely weighed pellet of the purified isomer is placed in the sample holder of the bomb calorimeter.[4][5]

  • Assembly: A fuse wire is connected to the electrodes, touching the sample. The bomb is sealed and pressurized with excess pure oxygen.

  • Calorimetry: The bomb is placed in a known amount of water in the calorimeter. The initial temperature is recorded. The sample is ignited by passing a current through the fuse wire.[6]

  • Data Acquisition: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

  • Calculations: The heat released by the combustion is calculated from the temperature change and the heat capacity of the calorimeter (which is determined by combusting a standard substance like benzoic acid).[7] After correcting for the heat of combustion of the fuse wire, the enthalpy of combustion of the sample is determined.

Using the balanced chemical equation for the combustion of the isomer and the standard enthalpies of formation of CO₂ and H₂O, the standard enthalpy of formation of the isomer can be calculated using Hess's Law:

ΔH_c° = ΣnΔH_f°(products) - ΣmΔH_f°(reactants)

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can be used to study phase transitions and reactions, and in some cases, can provide information about the relative stability of polymorphs or isomers. For instance, if one isomer exothermically converts to another upon heating, this indicates that the second isomer is more stable.[8]

  • Sample Preparation: A small, accurately weighed amount of the purified isomer is placed in a DSC pan. An empty pan is used as a reference.

  • Measurement: The sample and reference are heated at a constant rate in a controlled atmosphere. The differential heat flow to the sample and reference is recorded as a function of temperature.

  • Analysis: The DSC thermogram is analyzed for endothermic (e.g., melting) and exothermic (e.g., decomposition, crystallization, or solid-state isomerization) events.

Mandatory Visualization: Experimental Workflow for Thermodynamic Stability Determination

experimental_workflow cluster_equilibration Chemical Equilibration cluster_calorimetry Calorimetry cluster_bomb Bomb Calorimetry cluster_dsc Differential Scanning Calorimetry prep1 Sample Preparation equil Equilibration (Heating +/- Catalyst) prep1->equil quench Quenching equil->quench analysis Quantitative Analysis (GC, HPLC, NMR) quench->analysis calc1 Calculate K_eq analysis->calc1 calc2 Calculate ΔG° = -RT ln(K_eq) calc1->calc2 end End: Relative Thermodynamic Stabilities calc2->end prep2 Sample Preparation (Pellet) combust Combustion in O₂ Bomb prep2->combust temp_measure Measure ΔT combust->temp_measure calc3 Calculate ΔH_c° temp_measure->calc3 calc4 Calculate ΔH_f° calc3->calc4 calc4->end prep3 Sample Preparation (Pan) heat Controlled Heating prep3->heat thermogram Record Thermogram heat->thermogram analyze_events Analyze Thermal Events thermogram->analyze_events analyze_events->end start Start: Purified Isomers cluster_equilibration cluster_equilibration start->cluster_equilibration cluster_calorimetry cluster_calorimetry start->cluster_calorimetry

Caption: Workflow for experimental determination of thermodynamic stability.

Computational Chemistry Approach

Computational chemistry provides a powerful tool for predicting the relative stabilities of isomers without the need for experimental synthesis and analysis. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Protocol: DFT Calculations
  • Structure Generation: Build the 3D structures of all possible isomers (cis/trans, and different conformers) of 3-Methyl-1,2,3,6-tetrahydrophthalic acid using a molecular modeling software.

  • Conformational Search: For each isomer, perform a systematic conformational search to identify all low-energy conformers. This is particularly important for the flexible side chains of the carboxylic acid groups.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). This process finds the lowest energy geometry for each conformer.

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Solvation Effects: To model the system in a particular solvent, a continuum solvation model (e.g., PCM or SMD) can be included in the calculations.

  • Energy Comparison: Compare the calculated Gibbs free energies of all the isomers. The isomer with the lowest Gibbs free energy is predicted to be the most thermodynamically stable.

Mandatory Visualization: Isomeric Relationships and Conformational Equilibria

isomers_and_conformers cluster_cis cis-3-Methyl-1,2,3,6-tetrahydrophthalic acid cluster_trans trans-3-Methyl-1,2,3,6-tetrahydrophthalic acid cis_diaxial cis-diaxial (less stable) cis_diequatorial cis-diequatorial (more stable) cis_diaxial->cis_diequatorial Ring Flip trans_ax_eq trans-axial-equatorial (intermediate stability) trans_eq_ax trans-equatorial-axial (intermediate stability) trans_ax_eq->trans_eq_ax Ring Flip start 3-Methyl-1,2,3,6- tetrahydrophthalic acid cluster_cis cluster_cis cluster_trans cluster_trans

Caption: Conformational equilibria of cis and trans isomers.

Data Summary and Interpretation

Isomer/ConformerKey Steric InteractionsPredicted Relative Stability
cis-diacid, diequatorial methyl and carboxylsMinimized steric strainMost Stable
cis-diacid, axial methyl or carboxyls1,3-diaxial interactionsLess Stable
trans-diacid, one axial, one equatorial groupSome steric strainIntermediate Stability
trans-diacid, diaxial groupsSignificant 1,3-diaxial interactionsLeast Stable

It is important to note that these are qualitative predictions. The actual energy differences will depend on the precise geometry of the half-chair conformation and any potential intramolecular interactions. The experimental and computational methods described in this guide are essential for obtaining quantitative data.

Conclusion

The thermodynamic stability of the isomers of 3-Methyl-1,2,3,6-tetrahydrophthalic acid is a complex interplay of steric effects, conformational preferences, and, in the case of the diacid, the potential for hydrogen bonding. A thorough understanding of these factors is crucial for any application where isomeric purity is important. This guide has provided a theoretical framework for understanding the stability of these isomers and has outlined detailed experimental and computational protocols for their quantitative characterization. By following these guidelines, researchers can gain a deeper understanding of the thermodynamic landscape of this important class of molecules, leading to better control over their synthesis, purification, and application.

References

  • Parr Instrument Company. "Oxygen Bomb Calorimetry and Combustion Methods." Technical Manual No. 110.
  • "Expt. 2: Bomb Calorimetry." CHEM 366. Available at: [Link]

  • "Bomb Calorimetry." University of Missouri-St. Louis. Available at: [Link]

  • "EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry." BioPchem. Available at: [Link]

  • "Bomb Calorimetry - Heat of Combustion." University of California, Irvine. Available at: [Link]

  • Küppers, H., & Kim, S. A. (1993). "Structure of cis-4-cyclohexene-1,2-dicarboxylic acid.
  • Bolte, M., & Degen, A. (2000). "Redetermination of cis-4-cyclohexene-1,2-dicarboxylic acid at 173 K.
  • "Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms." PubMed Central (PMC). Available at: [Link]

  • "Cyclohexene Enthalpy of Formation." Active Thermochemical Tables (ATcT). Available at: [Link]

  • Küppers, H., & Kim, S. A. (1993). "Structure of cis-4-cyclohexene-1,2-dicarboxylic acid." IUCr Journals. Available at: [Link]

  • Freitas, M. A., et al. (2012). "Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations." Journal of the American Chemical Society, 134(28), 11537–11548.
  • BenchChem. "Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.
  • Fawell, P. D., et al. (2003). "The effects of trans-1,2-cyclohexanedicarboxylic acid on the yield stress of α-Al2O3 dispersions.
  • "Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity." PubMed Central (PMC). Available at: [Link]

  • PubChem. "Methyltetrahydrophthalic anhydride." PubChem. Available at: [Link]

  • "DFT Investigation of the mechanism of hydrogenation by borenium based chiral FLPs." Cardiff University.
  • ACGIH. "METHYLTETRAHYDROPHTHALIC ANHYDRIDE ISOMERS." ACGIH.
  • Zhengda. "Briefly describe the basic properties of methyl tetrahydrophthalic anhydride." Zhengda.
  • NIST. "3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride." NIST Chemistry WebBook. Available at: [Link]

  • NIST. "cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid." NIST Chemistry WebBook. Available at: [Link]

  • "Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid." PubMed Central (PMC). Available at: [Link]

  • NIST. "cis-1,2,3,6-Tetrahydrophthalic anhydride." NIST Chemistry WebBook. Available at: [Link]

  • "Thermodynamic Analysis of Closed Steady or Cyclic Systems.
  • "Introduction to “Intramolecular Hydrogen Bonding 2018”." MDPI.
  • "Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid." ChemRxiv.
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  • "Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades." PubMed Central (PMC). Available at: [Link]

  • PubChem. "3-Methylcyclohex-4-ene-1,2-dicarboxylic acid." PubChem. Available at: [Link]

  • "Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience." IntechOpen.
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Exploratory

An In-depth Technical Guide to 3-Methyl-1,2,3,6-tetrahydrophthalic Acid and Its Anhydride

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 3-Methyl-1,2,3,6-tetrahydrophthalic acid and its more commercially significant deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Methyl-1,2,3,6-tetrahydrophthalic acid and its more commercially significant derivative, 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride. While the primary focus of many industrial applications and much of the available literature is on the anhydride, a thorough understanding of the corresponding dicarboxylic acid is crucial for a complete scientific perspective. This guide will delve into the physicochemical properties, synthesis, and key applications of both compounds, with a particular emphasis on the causality behind experimental choices and the practical insights relevant to research and development.

The core of this topic revolves around a cyclic dicarboxylic acid and its anhydride, which are pivotal intermediates in polymer chemistry. The anhydride, in particular, is widely utilized as a hardening agent for epoxy resins, imparting desirable thermal and mechanical properties to the cured materials. The relationship between the acid and the anhydride is a fundamental aspect of their chemistry, with the anhydride being readily formed from the acid and, conversely, the acid being regenerated from the anhydride via hydrolysis.

This guide will navigate the nuances of these two related compounds, providing a clear and detailed exploration of their characteristics and utility.

Physicochemical Properties: A Comparative Analysis

A clear distinction between 3-Methyl-1,2,3,6-tetrahydrophthalic acid and its anhydride is essential for accurate application and research. The following table summarizes their key quantitative data.

Property3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride3-Methyl-1,2,3,6-tetrahydrophthalic Acid
Molecular Formula C9H10O3C9H12O4
Molecular Weight 166.17 g/mol [1][2]184.19 g/mol
Boiling Point Predicted: 303.0 ± 42.0 °C[1]Data not readily available
Melting Point Approximately 62-63 °C[1]Data not readily available
CAS Number 5333-84-6[3]Not assigned

It is important to note that the boiling point of the anhydride is often reported as a range (e.g., 115-155 °C) for liquid mixtures of isomers. The acid is less commonly isolated and characterized in terms of its boiling point, as it readily converts to the more stable anhydride upon heating.

The chemical structures of both the anhydride and the acid are depicted below.

Chemical Structures cluster_anhydride 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride cluster_acid 3-Methyl-1,2,3,6-tetrahydrophthalic Acid anhydride anhydride acid acid

Caption: Chemical structures of the anhydride and acid.

Synthesis and Mechanistic Insights

The primary route to 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride is through a [4+2] cycloaddition, specifically the Diels-Alder reaction. This reaction is a cornerstone of organic synthesis, valued for its high stereospecificity and atom economy.

The Diels-Alder Reaction: A Step-by-Step Protocol

The synthesis involves the reaction of trans-1,3-pentadiene (the diene) with maleic anhydride (the dienophile).

Experimental Protocol:

  • Reactant Preparation: Maleic anhydride is typically dissolved in a suitable solvent, such as benzene or toluene, in a reaction flask equipped with a stirrer, condenser, and gas inlet.

  • Reaction Initiation: trans-1,3-pentadiene is introduced into the reaction mixture. The reaction is exothermic, and the temperature is generally maintained between 40-60 °C.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to track the consumption of the reactants.

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization.

  • Polymerization Inhibition: To prevent the polymerization of the diene, a radical polymerization inhibitor, such as hydroquinone or 2,6-di-tert-butyl-4-methylphenol, is often added to the reaction mixture.[4] The presence of oxygen can also inhibit the formation of undesirable gel-like polymers.[4]

Diels-Alder Synthesis Workflow reactant_prep Reactant Preparation (Maleic Anhydride in Solvent) reaction_init Reaction Initiation (Addition of trans-1,3-pentadiene) reactant_prep->reaction_init reaction_cond Controlled Reaction (40-60°C, with inhibitor) reaction_init->reaction_cond monitoring Reaction Monitoring (e.g., GC) reaction_cond->monitoring workup Product Isolation (Solvent Removal) monitoring->workup purification Purification (Recrystallization) workup->purification product 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride purification->product

Caption: Workflow for the Diels-Alder synthesis.

Hydrolysis of the Anhydride to the Acid

The conversion of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride to its corresponding dicarboxylic acid is achieved through hydrolysis. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to ring-opening.

Experimental Protocol:

  • Anhydride Suspension: The anhydride is suspended in water.

  • Heating: The mixture is heated, often to reflux, to facilitate the hydrolysis.

  • Cooling and Crystallization: Upon cooling, the dicarboxylic acid, which is typically less soluble in water than the anhydride, will crystallize out of the solution.

  • Isolation: The crystalline acid is then collected by filtration and can be further purified by recrystallization.

The hydrolysis is a reversible reaction, and the equilibrium can be shifted towards the acid by using an excess of water and removing the anhydride as it reacts. Conversely, the acid can be converted back to the anhydride by heating, often in the presence of a dehydrating agent.

Core Applications in Industry and Research

The primary utility of these compounds, particularly the anhydride, lies in polymer and materials science.

Epoxy Resin Curing

3-Methyl-1,2,3,6-tetrahydrophthalic anhydride is extensively used as a hardener or curing agent for epoxy resins.[3] The curing process involves the ring-opening of the anhydride by the hydroxyl groups present on the epoxy resin backbone, leading to the formation of a highly cross-linked, three-dimensional network. This network structure is responsible for the excellent thermal stability, mechanical strength, and chemical resistance of the cured epoxy resin. The choice of a specific anhydride curing agent allows for the tailoring of the final properties of the polymer.

Polyester and Alkyd Resins

These compounds also serve as monomers in the production of unsaturated polyester and alkyd resins. The dicarboxylic acid or anhydride functionality allows for esterification reactions with polyols to form the polymer backbone. These resins find applications in coatings, adhesives, and composite materials.[3]

Application Pathways cluster_epoxy Epoxy Resin Curing cluster_polyester Polyester Synthesis cluster_intermediate Chemical Intermediate anhydride 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride epoxy_resin Epoxy Resin anhydride->epoxy_resin Hardener polyol Polyol anhydride->polyol Monomer other_chemicals Other Organic Compounds anhydride->other_chemicals Precursor cured_epoxy Cured Epoxy Polymer (High Performance Material) epoxy_resin->cured_epoxy polyester_resin Unsaturated Polyester Resin polyol->polyester_resin

Caption: Key application areas of the anhydride.

Conclusion

3-Methyl-1,2,3,6-tetrahydrophthalic acid and its anhydride are important chemical entities with significant industrial relevance, particularly in the field of polymer chemistry. While the anhydride is the more commonly encountered and utilized compound, a fundamental understanding of the corresponding acid and the hydrolysis reaction that connects them is crucial for comprehensive scientific knowledge. The Diels-Alder synthesis of the anhydride is a classic example of an efficient and elegant chemical transformation. The applications of these compounds, especially as epoxy curing agents, highlight their role in the development of high-performance materials. This guide has provided an in-depth technical overview intended to support the endeavors of researchers and professionals in their respective fields.

References

  • Synthesis of Hydrolysis and Oxidation of 3-Methyltetrahydrophthalic Anhydride. (n.d.). Mol-Instincts. Retrieved March 27, 2026, from [Link]

  • 3-Methyl:tetra:hydro:phthalic anhydride prodn. by diels-alder reaction. (n.d.). Google Patents.
  • 3-Methyl-3,4,5,6-tetrahydrophthalic acid anhydride. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Reactivity Profile of the Double Bond in 3-Methyl-1,2,3,6-tetrahydrophthalic Acid: A Technical Guide

Executive Summary 3-Methyl-1,2,3,6-tetrahydrophthalic acid (3-Me-THPA), also known as 3-methyl-4-cyclohexene-1,2-dicarboxylic acid, is a highly versatile alicyclic building block. Its core structural feature is the endoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-1,2,3,6-tetrahydrophthalic acid (3-Me-THPA), also known as 3-methyl-4-cyclohexene-1,2-dicarboxylic acid, is a highly versatile alicyclic building block. Its core structural feature is the endocyclic C4=C5 double bond. Because this alkene is isolated from the electron-withdrawing carboxylic acid groups at C1 and C2, it behaves as a simple, electron-rich olefin rather than an electron-deficient system. This whitepaper provides an in-depth mechanistic analysis of the C4=C5 double bond's reactivity, detailing its electronic profile, primary reaction pathways, and self-validating experimental protocols for advanced chemical synthesis.

Structural Anatomy and Electronic Profiling

The reactivity of the C4=C5 double bond in 3-Me-THPA is governed by a delicate interplay of molecular orbital energetics and steric hindrance.

Electronic Nature (HOMO/LUMO Dynamics)

Unlike electron-deficient dienophiles (e.g., maleic anhydride), the C4=C5 double bond in 3-Me-THPA is a relatively electron-rich, simple alkene. Molecular orbital analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) of this double bond is at a significantly higher energy level compared to conjugated systems. Consequently, it exhibits exceptionally low reactivity as a dienophile, resulting in a large, unfavorable energy gap with the HOMO of potential dienes[1]. However, this elevated HOMO energy makes the double bond highly susceptible to electrophilic attack by peroxyacids, halogens, and metal-oxo species.

Steric Influence of the C3-Methyl Group

The methyl group at the C3 position projects into the spatial environment adjacent to the double bond, creating pronounced facial asymmetry. During electrophilic addition, the steric bulk of the methyl group dictates the trajectory of the incoming reagent, generally forcing the electrophile to approach from the less hindered face (anti to the methyl group). This steric dynamic is the primary driver of stereoselectivity in epoxidation and cyclopropanation reactions.

Core Reactivity Modalities

The isolated nature of the double bond allows it to undergo several classic alkene transformations, which are critical for the functionalization of resins and polymer precursors[2].

  • Stereoselective Epoxidation: The double bond readily undergoes epoxidation. Due to the lack of strong electron-withdrawing groups directly on the sp2 carbons, the reaction with peroxyacids follows a concerted, bimolecular electrophilic addition mechanism. The kinetics are first-order with respect to both the alkene and the peracid[3].

  • Oxidative Cleavage: The carbon-carbon double bond can be oxidatively cleaved to yield polycarboxylic acids. Using hydrogen peroxide (H2O2) and a polyoxometalate catalyst like 12-tungstophosphoric acid (H3PW12O40), the double bond is first oxidized to a vicinal diol, which is subsequently cleaved to form a substituted butanetetracarboxylic acid derivative[4].

  • Catalytic Hydrogenation: Reduction of the double bond yields 3-methylhexahydrophthalic acid. This proceeds via standard syn-addition of hydrogen gas over a transition metal catalyst (e.g., Pd/C).

Reactivity THPA 3-Methyl-1,2,3,6-tetrahydrophthalic acid (C4=C5 Double Bond) Epoxide Epoxide Intermediate (Facial Selectivity) THPA->Epoxide mCPBA / CH2Cl2 TetraAcid Methyl-butanetetracarboxylic acid (Oxidative Cleavage) THPA->TetraAcid Direct Cleavage (One-pot) Alkane 3-Methylhexahydrophthalic acid (Hydrogenation) THPA->Alkane H2 / Pd/C Diol Vicinal Diol (trans-addition) Epoxide->Diol H2O / H+ (Ring Opening) Diol->TetraAcid H2O2 / H3PW12O40

Caption: Reaction network mapping the primary reactivity pathways of the C4=C5 double bond.

Quantitative Reactivity Profile

The following table summarizes the kinetic and thermodynamic parameters for the primary functionalization pathways of the C4=C5 double bond.

Reaction PathwayPrimary ReagentCatalystTemp (°C)Typical Yield (%)Kinetic Order
Epoxidation mCPBANone0 - 2585 - 92First-order (Alkene)
Oxidative Cleavage 60% H_2O_2H_3PW_12O_4085 - 9080 - 87Pseudo-first-order
Hydrogenation H_2 (1 atm)Pd/C (5%)25> 95Zero-order (Alkene)
Bromination Br_2None-10 - 075 - 80Second-order overall

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Stereoselective Epoxidation using mCPBA

This protocol isolates the epoxide intermediate by preventing acid-catalyzed ring opening.

  • Substrate Preparation: Dissolve 10 mmol of 3-Me-THPA in 50 mL of anhydrous dichloromethane (CH2Cl2).

    • Causality: CH2Cl2 provides a non-polar, aprotic environment that stabilizes the bimolecular transition state without participating in hydrogen bonding, which could otherwise deactivate the peracid.

  • Buffering: Add 15 mmol of sodium bicarbonate (NaHCO3) to the solution.

    • Causality: The buffer neutralizes the m-chlorobenzoic acid byproduct as it forms. This is critical to prevent the acid-catalyzed ring-opening of the highly strained, newly formed epoxide into a vicinal diol.

  • Oxidant Addition: Cool the mixture to 0 °C. Add 12 mmol of m-chloroperoxybenzoic acid (mCPBA) in small portions over 30 minutes.

    • Causality: Cooling controls the exothermic nature of the peroxyacid addition, minimizing thermal degradation and maximizing facial stereoselectivity (favoring attack from the face opposite the C3 methyl group).

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) solvent system. Stain the plate with potassium permanganate (KMnO4).

    • Validation: The active C4=C5 double bond rapidly reduces KMnO4, appearing as a yellow spot on a purple background. The reaction is deemed complete when this specific substrate spot disappears, confirming total alkene consumption.

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 to destroy unreacted peroxides, followed by aqueous extraction.

Protocol B: Oxidative Cleavage to Tetracarboxylic Acid

This protocol utilizes green-chemistry principles to cleave the double bond entirely, yielding a methyl-substituted butanetetracarboxylic acid.

  • Aqueous Dissolution: Dissolve 10 mmol of 3-Me-THPA in 20 mL of distilled water.

  • Catalyst Integration: Add 0.1 mmol (1 mol%) of 12-tungstophosphoric acid (H3PW12O40).

    • Causality: This specific polyoxometalate is chosen because it reversibly binds H2O2 to form a highly electrophilic peroxotungstate complex. This drastically lowers the activation energy for the initial dihydroxylation of the sterically hindered double bond[4].

  • Oxidation: Heat the mixture to 85 °C. Dropwise add 40 mmol of 60% H2O2 over 1 hour under vigorous stirring.

    • Causality: Vigorous stirring overcomes the initial mass-transfer limitations between the organic and aqueous phases. The dropwise addition maintains a low steady-state concentration of peroxide, preventing the non-productive thermal decomposition of H2O2 into O2 and H2O.

  • Self-Validation (Monitoring): Analyze reaction aliquots via Gas-Liquid Chromatography (GLC) or 1H NMR.

    • Validation: Track the disappearance of the olefinic protons (approx. δ 5.5-5.8 ppm) and the transient appearance/disappearance of the dihydroxylated intermediate. The absence of these signals ensures the cleavage has proceeded to completion.

  • Workup: Cool the mixture to induce crystallization of the target tetracarboxylic acid. Verify the absence of residual peroxides using starch-iodide paper before proceeding to filtration.

Workflow Step1 Substrate Prep Dissolve in H2O Step2 Catalyst Addition H3PW12O40 (1 mol%) Step1->Step2 Step3 Oxidation Dropwise 60% H2O2 Step2->Step3 Step4 Monitoring GLC / NMR Analysis Step3->Step4 Step5 Workup Peroxide Quench Step4->Step5

Caption: Self-validating experimental workflow for the oxidative cleavage of the double bond.

References

  • Kinetic Modeling of the Synthesis Path for the Production of a Sustainable Epoxy Resin Based on Allyl Sorbate Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link][3]

  • Oxidative cleavage with hydrogen peroxide: preparation of polycarboxylic acids from cyclic olefins Source: SciSpace URL:[Link][4]

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Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Validation of 3-Methyl-1,2,3,6-tetrahydrophthalic Acid

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 3-Methyl-1,2,3,6-tetrahydrophthalic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

3-Methyl-1,2,3,6-tetrahydrophthalic acid is a highly functionalized cyclic dicarboxylic acid. While its anhydride counterpart (3-Methyl-1,2,3,6-tetrahydrophthalic anhydride, or 3-MeTHPA) is widely utilized industrially as an epoxy resin curing agent[1], the free dicarboxylic acid is of distinct interest in pharmaceutical intermediate synthesis and advanced polymer development.

The synthesis of this compound relies on a highly stereoselective Diels-Alder[4+2] cycloaddition [2]. The reaction occurs between trans-1,3-pentadiene (piperylene), acting as the electron-rich diene, and maleic anhydride, acting as the electron-deficient dienophile.

The Causality of Experimental Design

As an application scientist, it is critical to understand why specific parameters are chosen rather than merely following a recipe:

  • Solvent Selection (Toluene): The Diels-Alder reaction is highly exothermic. Conducting the reaction in a non-polar, inert solvent like toluene moderates the thermal runaway and provides excellent heat transfer[3].

  • Temperature Control (40°C - 80°C): Elevated temperatures are required to overcome the activation energy barrier of the cycloaddition. However, exceeding 100°C significantly increases the risk of diene homopolymerization. Maintaining a strict thermal window prevents the formation of unwanted polymer byproducts[4].

  • In-Situ Hydrolysis: The initial Diels-Alder adduct is 3-MeTHPA. Because the cyclic anhydride ring is highly susceptible to nucleophilic attack, the introduction of water coupled with moderate heating drives a quantitative ring-opening hydrolysis, yielding the target dicarboxylic acid[2].

Reaction Workflow & Pathway

G Diene trans-1,3-Pentadiene (Piperylene) DA_Reaction Diels-Alder Cycloaddition (Toluene, 40-80°C) Diene->DA_Reaction Dienophile Maleic Anhydride (Dienophile) Dienophile->DA_Reaction Intermediate 3-MeTHPA (Anhydride Adduct) DA_Reaction->Intermediate Exothermic Hydrolysis Ring-Opening Hydrolysis (H2O, 90°C) Intermediate->Hydrolysis IPQC: IR Validation Product 3-Methyl-1,2,3,6- tetrahydrophthalic acid Hydrolysis->Product Crystallization

Workflow for the synthesis and hydrolysis of 3-Methyl-1,2,3,6-tetrahydrophthalic acid.

Materials and Quantitative Parameters

The following table outlines the stoichiometric requirements for a standard laboratory-scale synthesis (approx. 0.5 mol scale).

Reagent / MaterialRoleMW ( g/mol )EquivalentsMass / VolumeNotes
Maleic Anhydride Dienophile98.061.00 eq49.0 gMust be finely powdered and dry.
trans-1,3-Pentadiene Diene68.121.05 eq35.8 g (52.5 mL)Slight excess ensures complete consumption of anhydride.
Toluene Reaction Solvent92.14N/A150 mLAnhydrous grade preferred for Step 1[3].
Hydroquinone Polymerization Inhibitor110.110.01 eq0.5 gPrevents diene radical polymerization[4].
Deionized Water Hydrolysis Reagent18.02Excess100 mLDrives the ring-opening reaction[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-Process Quality Control (IPQC) checkpoints are embedded to ensure the success of intermediate stages before proceeding.

Phase 1: Diels-Alder Cycloaddition (Synthesis of 3-MeTHPA)
  • Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an internal temperature probe. Purge the system with inert gas (N2 or Ar).

  • Solvent & Dienophile Preparation: Add 49.0 g of maleic anhydride and 150 mL of toluene to the flask. Add 0.5 g of hydroquinone. Stir at 30°C until the maleic anhydride is fully dissolved.

  • Controlled Diene Addition: Transfer 52.5 mL of trans-1,3-pentadiene to the dropping funnel. Begin dropwise addition to the stirring maleic anhydride solution.

  • Thermal Management: The reaction is exothermic. Adjust the addition rate to maintain an internal temperature between 40°C and 60°C. Do not let the temperature exceed 80°C to avoid polymer formation[4].

  • Maturation: Once addition is complete, affix a heating mantle and gently heat the mixture to 70°C for 2 hours to ensure quantitative conversion.

  • IPQC Checkpoint (FT-IR): Take a 0.1 mL aliquot, evaporate the toluene, and run an FT-IR.

    • Validation: The disappearance of the maleic anhydride C=C stretch (~1640 cm⁻¹) and the presence of cyclic anhydride C=O stretches (symmetric ~1850 cm⁻¹, asymmetric ~1780 cm⁻¹) confirm the formation of the 3-MeTHPA intermediate.

Phase 2: Ring-Opening Hydrolysis
  • Aqueous Addition: To the crude 3-MeTHPA/toluene solution, add 100 mL of deionized water directly into the flask.

  • Biphasic Reflux: Increase the heating mantle temperature to bring the biphasic mixture to a vigorous reflux (approx. 85-90°C internal temperature). Stir vigorously for 3 hours.

    • Causality: The anhydride ring is highly reactive to water[2]. Elevated temperatures overcome the phase barrier between the organic (toluene) and aqueous layers, driving the hydrolysis of the anhydride into the dicarboxylic acid.

  • Phase Separation: Transfer the hot mixture to a separatory funnel. The newly formed 3-Methyl-1,2,3,6-tetrahydrophthalic acid will preferentially partition into the hot aqueous layer. Separate the lower aqueous phase and retain it. Wash the toluene layer with an additional 30 mL of hot water and combine the aqueous extracts.

Phase 3: Crystallization and Isolation
  • Cooling: Transfer the combined aqueous extracts to an Erlenmeyer flask. Allow the solution to cool slowly to room temperature, then transfer to an ice-water bath (0-5°C) for 2 hours.

  • Precipitation: As the solution cools, the 3-Methyl-1,2,3,6-tetrahydrophthalic acid will crystallize out as a white solid.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold water to remove any unreacted trace impurities.

  • Drying: Dry the product in a vacuum oven at 50°C for 12 hours.

Analytical Characterization & Validation

To guarantee the structural integrity and purity of the synthesized 3-Methyl-1,2,3,6-tetrahydrophthalic acid, compare your analytical results against the established parameters in the table below.

Analytical MethodExpected Result for Target AcidDiagnostic Significance
FT-IR Spectroscopy Broad O-H stretch (3300–2500 cm⁻¹)Strong C=O stretch (~1700 cm⁻¹)Confirms complete hydrolysis. The absence of peaks at 1850/1780 cm⁻¹ validates that no residual anhydride remains.
¹H NMR (DMSO-d6) ~12.0 ppm (s, 2H, COOH)~5.4 ppm (m, 2H, alkene CH)~1.6 ppm (s, 3H, CH3)Validates the carbon skeleton and the position of the methyl group on the cyclohexene ring.
Melting Point 152°C – 154°CA sharp melting point in this range indicates high purity of the cis-dicarboxylic acid isomer.

References

  • JPS62294675A. Production of 3-methyl-1,2,3,6-tetrahydro-phthalic acid anhydride. Google Patents.
  • Feigel, M. (2023). Kinetic Modeling of the Synthesis Path for the Production of a Sustainable Epoxy Resin Based on Allyl Sorbate. Industrial & Engineering Chemistry Research - ACS Publications.
  • Benchchem. 1,2,3,6-Tetrahydro-3-methylphthalic anhydride. Benchchem.
  • Frinton Laboratories, Inc. 3-METHYL-4-CYCLOHEXENE-CIS-1,2-DICARBOXYLIC ACID. ChemBuyersGuide.com.
  • Guidechem. 3-Methyltetrahydrophthalic anhydride 5333-84-6 wiki. Guidechem.

Sources

Application

Application Notes: 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride in Epoxy Resin Curing

A Technical Guide for High-Performance Epoxy Formulations Abstract This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application of 3-Methyl-1,2,3,6-tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for High-Performance Epoxy Formulations

Abstract

This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application of 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride as a curing agent for epoxy resin systems. This anhydride, commonly known as Methyltetrahydrophthalic Anhydride (MTHPA), is a crucial component in formulating high-performance thermosetting polymers.[1][2] Its use imparts excellent thermal stability, superior electrical insulation properties, and robust mechanical strength to the cured epoxy matrix.[1][2][3] This guide will cover the fundamental curing mechanism, provide detailed formulation protocols, and outline standard procedures for characterizing the resulting cured polymer, empowering users to optimize their epoxy systems for demanding applications.

Introduction to MTHPA as an Epoxy Curing Agent

Methyltetrahydrophthalic Anhydride (MTHPA) is a liquid cyclic anhydride widely employed as a hardener for epoxy resins.[1][4] Unlike amine-based curing agents, anhydride-cured systems are renowned for their long pot life, low exotherm during cure, minimal shrinkage, and exceptional performance at elevated temperatures.[3][5] MTHPA's low viscosity and good miscibility with liquid epoxy resins, such as those based on Bisphenol-A (DGEBA), make it ideal for a variety of processing techniques including casting, potting, impregnation, lamination, and filament winding.[6][7][8] These properties have led to its extensive use in the electronics, electrical, and aerospace industries for applications like encapsulating sensitive components, manufacturing transformers, and producing high-performance composite materials.[2][6][7]

Physicochemical Properties of MTHPA

A clear understanding of the physical and chemical properties of MTHPA is essential for proper handling, formulation, and process optimization. Different grades are available, which may vary slightly in properties.

PropertyTypical ValueSignificance in Formulation
Appearance Light yellow, clear liquid[1]Indicates purity; color can affect the final appearance of the cured product.
Molecular Weight 166.17 g/mol [9]Used in stoichiometric calculations for determining mix ratios.
Anhydride Content (%) ≥ 95%[9]The primary reactive component; higher content ensures efficient curing.
Viscosity @ 25°C 40 - 60 mPa·s (cps)[1][10]Low viscosity ensures easy mixing, good impregnation of fibers, and void-free castings.
Freezing Point < -15°C[4][10]Remains liquid at low temperatures, simplifying handling and storage.[4]
Flash Point > 140°CImportant for safety assessment and determining safe processing temperatures.
Solubility Soluble in most organic solvents; limited solubility in water.[9]Affects compatibility with resins, diluents, and other additives.
The Curing Mechanism Explained

The curing of an epoxy resin with a cyclic anhydride like MTHPA is a complex, heat-activated process that primarily involves two competing reactions: esterification and etherification . The reaction requires a source of hydroxyl groups (-OH) to initiate.[5][11] These can be present as trace amounts in the epoxy resin, from atmospheric moisture, or, more commonly, introduced via a catalyst or accelerator.[5]

Step 1: Ring-Opening (Initiation) An active hydrogen from a hydroxyl group (often from a catalyst like a tertiary amine or an alcohol) attacks the carbonyl carbon of the anhydride ring. This opens the ring to form a monoester with a free carboxylic acid group.

Step 2: Esterification (Propagation) The newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring, opening it to form a hydroxyl-ester. This reaction generates a new hydroxyl group.

Step 3: Further Propagation The new hydroxyl group generated in Step 2 can then react with another anhydride molecule (as in Step 1), continuing the polymerization process. This chain reaction builds a cross-linked polyester network.

Competing Reaction: Etherification Simultaneously, the hydroxyl groups present in the system can react directly with epoxy groups, forming ether linkages. This is known as homopolymerization of the epoxy resin.[11][12] The balance between esterification and etherification is influenced by the catalyst type, concentration, and cure temperature.[11]

Role of Catalysts/Accelerators

While the reaction can proceed without a catalyst, it is extremely slow.[5] Accelerators are used to increase the reaction rate and reduce the curing temperature.[13] Common accelerators include:

  • Tertiary Amines: Such as Benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).[12]

  • Imidazoles: Such as 2-Ethyl-4-methylimidazole (2E4MZ).[12]

  • Quaternary Ammonium Salts: These can provide good latency and lower color in the cured product.[12][14]

  • Organometallic Salts: Based on tin or zinc.[12]

The choice of accelerator significantly impacts pot life, curing speed, and the final properties of the polymer.[13]

G cluster_initiation Step 1: Ring-Opening Initiation cluster_propagation Step 2 & 3: Propagation via Esterification cluster_competing Competing Reaction: Etherification Anhydride MTHPA Anhydride Ring Monoester Monoester with Carboxylic Acid Anhydride->Monoester Ring Opens Hydroxyl Hydroxyl Group (from Catalyst R-OH) Hydroxyl->Anhydride Attacks Carbonyl Epoxy1 Epoxy Group Monoester->Epoxy1 Carboxylic Acid Reacts HydroxylEster Hydroxyl-Ester Epoxy1->HydroxylEster Forms Ester & new -OH NewHydroxyl New -OH Group HydroxylEster->NewHydroxyl Anhydride2 Another MTHPA Anhydride Ring NewHydroxyl->Anhydride2 Repeats Step 1 Hydroxyl_ether Any -OH Group Epoxy2 Epoxy Group Hydroxyl_ether->Epoxy2 Direct Reaction EtherLinkage Ether Linkage Epoxy2->EtherLinkage

Epoxy-Anhydride Curing Mechanism
Formulation and Stoichiometry

Accurate calculation of the mix ratio between the epoxy resin and the MTHPA hardener is critical for achieving optimal properties. The ratio is based on the equivalent weights of the components.

  • Epoxy Equivalent Weight (EEW): The weight of resin in grams that contains one mole of epoxy groups. This is provided by the resin manufacturer.

  • Anhydride Equivalent Weight (AEW): The molecular weight of the anhydride divided by the number of anhydride groups per molecule. For MTHPA (MW ≈ 166.17 g/mol ), the AEW is 166.17.

The amount of anhydride hardener, expressed in parts per hundred parts of resin (phr), is calculated as follows:

phr (Anhydride) = (AEW / EEW) * 100 * A/E Ratio

Where:

  • A/E Ratio is the stoichiometric ratio of anhydride equivalents to epoxy equivalents.

Theoretically, a 1:1 molar ratio (A/E = 1.0) is expected.[12] However, due to the competing etherification (epoxy homopolymerization) reaction, the optimal A/E ratio is often found to be in the range of 0.85 to 1.0 .[12] Using a slightly sub-stoichiometric amount of anhydride helps to minimize unreacted anhydride in the final cured product, which can otherwise negatively impact moisture resistance and long-term stability.[5][15] It is highly recommended to determine the optimal A/E ratio experimentally by evaluating key performance properties (like Glass Transition Temperature, Tg) across a range of ratios (e.g., 0.85, 0.90, 0.95, 1.0).[12]

Protocol 1: Sample Preparation and Curing

This protocol describes a general procedure for preparing and curing a standard formulation based on a liquid DGEBA epoxy resin and MTHPA.

Materials:

  • Liquid Epoxy Resin (e.g., DGEBA, EEW = 182-192 g/eq)

  • MTHPA Hardener (AEW = 166.17 g/eq)

  • Accelerator (e.g., DMP-30 or 2E4MZ)

  • Vacuum oven or programmable convection oven

  • Planetary centrifugal mixer or mechanical stirrer with vacuum capabilities

  • Molds (e.g., aluminum or silicone, treated with a mold release agent)

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Procedure:

  • Pre-treatment: If components have been stored in a cold environment, allow them to reach ambient temperature (23-25°C) to prevent moisture condensation. If the resin is hazy or contains crystals, pre-heat it at 50-60°C until clear.

  • Calculation: For an epoxy resin with EEW = 190 and a target A/E ratio of 0.9, calculate the required MTHPA:

    • phr = (166.17 / 190) * 100 * 0.9 = 78.8 phr

    • This means for every 100g of epoxy resin, you will add 78.8g of MTHPA.

  • Mixing:

    • Weigh the epoxy resin into a clean, dry mixing vessel.

    • Weigh and add the calculated amount of MTHPA to the resin.

    • Mix thoroughly at low speed for 3-5 minutes until the mixture is homogenous. It is recommended to mix the anhydride and resin first before adding the accelerator.[12]

    • Add the accelerator. A typical starting concentration is 0.5 - 2.0 phr.

    • Continue mixing for another 2-3 minutes until the accelerator is fully dispersed.

  • Degassing: Place the mixed system under vacuum (e.g., in a vacuum chamber or using a centrifugal mixer's degassing function) for 5-15 minutes or until bubbling subsides. This step is critical to remove entrapped air, which can cause voids in the cured part.

  • Casting: Carefully pour the degassed mixture into the pre-treated molds, minimizing the introduction of new air bubbles.

  • Curing: Transfer the molds to an oven and apply a multi-stage cure schedule. A multi-stage cure allows for initial gelation at a lower temperature to control exotherm, followed by a higher temperature post-cure to complete the cross-linking and achieve maximum thermal and mechanical properties.[12]

    • Typical Cure Schedule:

      • Stage 1 (Gelation): 1-2 hours at 80-100°C.[16]

      • Stage 2 (Post-Cure): 2-4 hours at 140-150°C.[10][16]

    • Note: The optimal cure schedule depends on the part size, resin system, and accelerator used. It should be determined via thermal analysis (DSC).

  • Cooling: Allow the cured parts to cool slowly to room temperature inside the oven or on an insulating surface to minimize internal stress.

Performance Characteristics of Cured Systems

Epoxy resins cured with MTHPA exhibit a desirable balance of properties suitable for high-performance applications.

PropertyTypical Value RangeTest MethodSignificance
Glass Transition Temp. (Tg) 125 - 165°CDSC, DMADefines the upper service temperature and indicates the degree of cure.
Tensile Strength 70 - 90 MPaASTM D638Measures the material's resistance to being pulled apart.
Tensile Modulus 2.8 - 3.5 GPaASTM D638Indicates the stiffness or rigidity of the material.
Flexural Strength 110 - 150 MPaASTM D790Measures the material's resistance to bending.
Shore D Hardness 85 - 90ASTM D2240Indicates resistance to indentation.[10]
Dielectric Constant (1 MHz) 3.0 - 3.5[10]ASTM D150A low value is critical for electrical insulation applications.
Volume Resistivity > 10¹⁵ Ohm·cmASTM D257Measures the material's ability to resist the flow of electricity.
Water Absorption (24h) < 0.2%ASTM D570Low absorption is crucial for maintaining properties in humid environments.
Protocol 2: Characterization of Cured Epoxy Resin

This protocol outlines the standard workflow for validating the properties of the cured MTHPA-epoxy samples prepared in Protocol 1.

G cluster_prep Sample Preparation cluster_testing Material Characterization cluster_results Data Output Formulation Formulation & Mixing (Protocol 1) Curing Curing & Demolding (Protocol 1) Formulation->Curing Machining Machining Test Specimens (e.g., dog-bones, bars) Curing->Machining DSC DSC Analysis Machining->DSC TGA TGA Analysis Machining->TGA DMA DMA Analysis Machining->DMA Mechanical Mechanical Testing Machining->Mechanical Electrical Electrical Testing Machining->Electrical Tg Glass Transition (Tg) Degree of Cure DSC->Tg Td Decomposition Temp (Td) Thermal Stability TGA->Td StorageModulus Storage Modulus Tan Delta DMA->StorageModulus Strength Tensile/Flexural Strength & Modulus Mechanical->Strength Dielectric Dielectric Constant Volume Resistivity Electrical->Dielectric

Experimental Workflow for Characterization

1. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) and verify the degree of cure.

  • Method:

    • Prepare a small sample (5-10 mg) from the cured part.

    • Place the sample in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle, typically from 25°C to 200°C at a ramp rate of 10°C/min.

    • The Tg is observed as a step-like transition in the heat flow curve of the second heating scan. An absence of a significant residual cure exotherm on the first scan indicates a complete cure.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the cured material.

  • Method:

    • Place a small sample (10-20 mg) in a TGA pan.

    • Heat the sample from ambient temperature to ~600°C at a rate of 10-20°C/min under a nitrogen atmosphere.

    • The onset temperature of decomposition (Td), where significant weight loss begins, is a key measure of thermal stability.

3. Mechanical Testing:

  • Purpose: To measure key mechanical properties like tensile and flexural strength.

  • Method:

    • Use a universal testing machine (UTM) equipped with the appropriate grips or fixtures.

    • For tensile testing (ASTM D638), use dog-bone shaped specimens.

    • For flexural testing (ASTM D790), use rectangular bar specimens.

    • Condition specimens at standard temperature and humidity before testing.

    • Load the specimens to failure at a specified crosshead speed and record the stress-strain data.

Key Applications

The excellent balance of properties offered by MTHPA-cured epoxies makes them suitable for a wide array of demanding applications:

  • Electrical Encapsulation: Potting and encapsulation of transformers, capacitors, insulators, ignition coils, and other high-voltage components, leveraging their superb dielectric properties.[2][6][8]

  • Composite Materials: Used in filament winding and pultrusion to create fiber-reinforced plastics for pipes, poles, and components for wind turbines.[6][8]

  • Adhesives and Coatings: Formulating structural adhesives and protective coatings that require high thermal and chemical resistance.[2]

  • Laminates: Production of laminates for printed circuit boards (PCBs).[6][7]

Safety and Handling

MTHPA is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.

  • Storage: Store in a cool, dry place in tightly sealed containers to prevent moisture absorption, which can degrade the anhydride.

References
  • Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]

  • Broadview Technologies, Inc. (2024, March 21). MTHPA: A Versatile Specialty Anhydride for Epoxy Systems. Retrieved from [Link]

  • Dahua New Materials. (n.d.). MTHPA Epoxy resin hardener. Retrieved from [Link]

  • Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (n.d.). What is Methyl Tetrahydrophthalic Anhydride?. Retrieved from [Link]

  • Westlake Epoxy. (n.d.). Starting Formulation - EPON™ Resin 826 or EPON™ Resin 862 / LS-81K Anhydride Curing Agent (MTHPA). Retrieved from [Link]

  • IMPAG Group. (2020, January 10). Special Anhydrides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Achieving Optimal Curing: Understanding the Role of MTHPA in Epoxy Systems. Retrieved from [Link]

  • Syensqo. (n.d.). Phosphonium Ionic Liquid for Epoxy Curing Catalysts. Retrieved from [Link]

  • Polynt. (n.d.). Special Additives Special Anhydrides. Retrieved from [Link]

  • Rock West Composites. (n.d.). PRECATALYZED METHYL TETRAHYDROPHTHALIC ANHYDRIDE (MTHPA-C8K). Retrieved from [Link]

  • Polymer Innovation Blog. (2022, August 22). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. Retrieved from [Link]

  • Polymer Innovation Blog. (2023, January 30). Accelerators for Anhydride Cured Epoxies. Retrieved from [Link]

  • Hycat. (n.d.). Anhydride Curing & Thermal Stability. Retrieved from [Link]

  • AZoM. (2019, May 9). Formulating Tips for Epoxy-Anhydride Cure Systems. Retrieved from [Link]

  • Wiley Online Library. (2008). Properties of methyltetrahydrophthalic anhydride‐cured epoxy resin modified with MITU. Retrieved from [Link]

  • ETH Zurich Research Collection. (2023, November 2). Influence of the stoichiometric ratio on the material properties and the aging behavior of anhydride-cured epoxy systems. Retrieved from [Link]

  • AZoM. (2025, May 27). Applying Stoichiometry in Epoxy-Anhydride Curing Systems. Retrieved from [Link]

  • 2017 ERP System. (n.d.). CURING AGENT-MTHPA. Retrieved from [Link]

  • Google Patents. (2012). US20120208924A1 - Epoxy resin composition.
  • National Center for Biotechnology Information. (n.d.). Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review. Retrieved from [Link]

  • Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (n.d.). Knowledge of Methyl Tetrahydrophthalic Anhydride_MTHPA FAQ_Resource. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride

Introduction: The Significance of 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride is a crucial chemical intermediate with a diverse range of applications, most notably in the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride

3-Methyl-1,2,3,6-tetrahydrophthalic anhydride is a crucial chemical intermediate with a diverse range of applications, most notably in the production of high-performance polymers such as polyesters and as a curing agent for epoxy resins.[1][2][3] Its cyclic anhydride structure imparts a high degree of reactivity, allowing for ring-opening reactions that are fundamental to polymerization and cross-linking processes.[4] The methyl group substitution influences the solubility and reactivity of the resulting polymers. This guide provides a comprehensive overview of the primary industrial synthesis route and laboratory-scale conversion techniques for this valuable compound, tailored for researchers, scientists, and professionals in drug development and material science.

While the direct synthesis via the Diels-Alder reaction is the predominant industrial method, this guide also explores the conversion of 3-Methyl-1,2,3,6-tetrahydrophthalic acid to its anhydride, a process of significant interest in academic and specialized research settings.

Part 1: Industrial Synthesis via Diels-Alder Reaction

The most economically viable and widely practiced method for the synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride is the Diels-Alder cycloaddition of trans-1,3-pentadiene with maleic anhydride.[5][6] This [4+2] cycloaddition reaction is highly efficient and stereospecific, yielding the desired cyclic anhydride directly.

Reaction Mechanism: Diels-Alder Cycloaddition

The reaction proceeds through a concerted pericyclic mechanism, involving a six-membered cyclic transition state. The electron-rich diene (trans-1,3-pentadiene) reacts with the electron-poor dienophile (maleic anhydride) to form the cyclohexene ring system of the product.

Diels_Alder cluster_reactants Reactants cluster_transition Transition State cluster_product Product trans-1,3-pentadiene trans-1,3-pentadiene maleic_anhydride Maleic Anhydride transition_state [4+2] Cycloaddition Transition State maleic_anhydride->transition_state product 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride transition_state->product

Caption: Diels-Alder reaction pathway for the synthesis of the target anhydride.

Experimental Protocol: Diels-Alder Synthesis

This protocol is adapted from established industrial practices and patent literature.[5][6][7]

Materials:

  • Maleic Anhydride (≥98%)

  • trans-1,3-pentadiene (as a C5 fraction or purified)

  • Toluene (anhydrous)

  • Hydroquinone (or other radical polymerization inhibitor)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermometer, reflux condenser, and addition funnel

  • Heating/cooling circulator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble the reactor under an inert atmosphere. Ensure all glassware is dry.

  • Charge Reactants: To the reactor, add maleic anhydride (1.0 equivalent) and toluene.

  • Initial Heating and Dissolution: Begin stirring and gently heat the mixture to 55-60 °C to dissolve the maleic anhydride.

  • Addition of Polymerization Inhibitor: Once the maleic anhydride is dissolved, add a catalytic amount of hydroquinone (e.g., 0.1-0.5 mol%) to prevent polymerization of the diene.

  • Diene Addition: Slowly add trans-1,3-pentadiene (1.0-1.2 equivalents) to the reaction mixture via the addition funnel over a period of 2-4 hours, maintaining the temperature between 50-60 °C. The reaction is exothermic, so careful control of the addition rate and cooling is necessary.

  • Reaction Completion: After the addition is complete, continue stirring at 60 °C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Solvent and Unreacted Volatiles Removal: Once the reaction is complete, remove the toluene and any unreacted pentadiene by distillation under reduced pressure.

  • Product Isolation: The molten product can be flaked or pelletized upon cooling. For higher purity, vacuum distillation of the product can be performed.

Expected Yield: >95%

Part 2: Conversion of 3-Methyl-1,2,3,6-tetrahydrophthalic Acid to Anhydride

While less common industrially, the dehydration of the corresponding dicarboxylic acid is a fundamental chemical transformation. This can be achieved through thermal or chemical methods.

Method 1: Thermal Dehydration

Simple heating can be sufficient to induce cyclodehydration in some dicarboxylic acids to form a cyclic anhydride.[8]

The reaction proceeds by intramolecular nucleophilic attack of one carboxylic acid group on the other, with the elimination of a water molecule.

Thermal_Dehydration intermediate intermediate product product intermediate->product Elimination

Caption: Mechanism of thermal dehydration of the diacid to the anhydride.

Materials:

  • 3-Methyl-1,2,3,6-tetrahydrophthalic acid

  • High-boiling point, inert solvent (e.g., xylene or Dowtherm A) - Optional, for temperature control

Equipment:

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Setup: Place the dicarboxylic acid in the round-bottom flask. If using a solvent, add it now.

  • Heating: Heat the flask to a temperature above the melting point of the diacid and sufficient to drive off water (typically 150-200 °C). If using a Dean-Stark trap with a solvent, heat to reflux and collect the water azeotropically.

  • Monitoring: Monitor the reaction by observing the cessation of water evolution.

  • Purification: The crude anhydride can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) or by vacuum sublimation.

Method 2: Chemical Dehydration with Acetic Anhydride

Acetic anhydride is a common and effective dehydrating agent for the conversion of dicarboxylic acids to their cyclic anhydrides.[8]

The reaction is thought to proceed via the formation of a mixed anhydride intermediate, which then undergoes intramolecular acyl substitution.[9]

Chemical_Dehydration step1 Nucleophilic attack of one carboxyl group on acetic anhydride intermediate Mixed Anhydride Intermediate + Acetic Acid step1->intermediate step2 Intramolecular nucleophilic attack of the second carboxyl group intermediate->step2 product 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride + Acetic Acid step2->product

Caption: Stepwise mechanism of chemical dehydration using acetic anhydride.

Note: This protocol is based on general procedures for the dehydration of dicarboxylic acids using acetic anhydride.

Materials:

  • 3-Methyl-1,2,3,6-tetrahydrophthalic acid

  • Acetic anhydride

  • Inert solvent (optional, e.g., toluene)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the dicarboxylic acid with an excess of acetic anhydride (2-3 equivalents). A solvent such as toluene can be added to aid in dissolution and temperature control.

  • Heating: Heat the mixture to reflux (typically 100-140 °C) for 1-3 hours.

  • Monitoring: The reaction can be monitored by TLC or by observing the dissolution of the starting diacid.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude anhydride can be purified by recrystallization or vacuum sublimation.

Comparison of Synthesis and Conversion Techniques

Method Starting Materials Reagents/Conditions Advantages Disadvantages Typical Yield
Diels-Alder Synthesis trans-1,3-pentadiene, Maleic anhydride50-100 °C, Polymerization inhibitorDirect, high-yielding, atom-economical, industrially scalableRequires handling of volatile and flammable diene>95%[7]
Thermal Dehydration 3-Methyl-1,2,3,6-tetrahydrophthalic acidHigh temperature (150-200 °C)Simple, no additional reagents requiredHigh temperatures may cause side reactions or decomposition, may not be suitable for heat-sensitive substratesVariable, typically moderate to high
Chemical Dehydration 3-Methyl-1,2,3,6-tetrahydrophthalic acidAcetic anhydride, RefluxMilder conditions than thermal dehydration, generally high-yieldingRequires excess dehydrating agent, removal of byproducts necessaryHigh

Conclusion

The synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride is most efficiently achieved via the Diels-Alder reaction of trans-1,3-pentadiene and maleic anhydride, a method well-suited for large-scale industrial production. For laboratory-scale synthesis or when starting from the corresponding dicarboxylic acid, both thermal and chemical dehydration methods are viable options. The choice of method will depend on the available starting materials, the scale of the reaction, and the desired purity of the final product. The protocols provided herein offer a solid foundation for researchers to produce this important chemical intermediate for a variety of applications.

References

  • [Referenced Article on Anhydride Synthesis].
  • [Reddit Discussion on Acetic Anhydride Dehydration Mechanism]. Reddit. ([Link])

  • PrepChem. Synthesis of 3-methyltetrahydrophthalic anhydride. ([Link])

  • Japanese Patent JPS62294675A. Production of 3-methyl-1,2,3,6-tetrahydro-phthalic acid anhydride. ()
  • [Referenced Article on Diels-Alder Reaction].
  • [Referenced Lab Report on Diels-Alder Reaction].
  • US Patent 5237074A. Process for production of methyltetrahydrophthalic anhydride. ()
  • LibreTexts Chemistry. 22.5: Acid Anhydride Chemistry. ([Link])

  • [Referenced Article on Diels-Alder Reaction].
  • [Referenced Article on Phthalic Anhydride Preparation].
  • [Referenced Article on Tetrahydrophthalic Anhydrides].
  • [Referenced Patent on Methyltetrahydrophthalic Anhydride].
  • [Referenced Patent on Exomethylene Tetrahydrophthalic Anhydride Purification].
  • [Referenced Thesis on 3-Methyl Phthalic Anhydride].
  • PubChem. trans-1,2,3,6-Tetrahydrophthalic anhydride. ([Link])

  • [Referenced Product Page for 1,2,3,6-Tetrahydrophthalic anhydride].
  • [Referenced Article on Ring-Opening Reactions].

Sources

Application

Application Note: Extraction and Isolation Techniques for 3-Methyl-1,2,3,6-tetrahydrophthalic Acid

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Executive Summary 3-Methyl-1,2,3,6-tetrahydrophthalic acid (CAS 40469-16-7) is a cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Executive Summary

3-Methyl-1,2,3,6-tetrahydrophthalic acid (CAS 40469-16-7) is a cycloaliphatic dicarboxylic acid frequently utilized as a building block in polymer science and active pharmaceutical ingredient (API) synthesis[1]. It is typically synthesized via the Diels-Alder cycloaddition of trans-1,3-pentadiene (piperylene) and maleic anhydride, followed by the hydrolysis of the resulting 3-methyl-1,2,3,6-tetrahydrophthalic anhydride intermediate. Isolating the pure diacid from a crude reaction mixture—which often contains unreacted dienes, residual maleic acid, and polymeric byproducts—requires a highly selective, thermodynamically driven extraction strategy.

This application note details two field-proven isolation workflows: an Acid-Base Liquid-Liquid Extraction (LLE) for highly contaminated mixtures, and a Direct Aqueous Crystallization protocol for high-purity stoichiometric reactions.

Physicochemical Profiling & Extraction Rationale

Understanding the physicochemical properties of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid is critical for designing an efficient extraction protocol[2]. Because the target molecule contains two carboxylic acid moieties, its solubility is highly pH-dependent. By manipulating the pH, the diacid can be reversibly partitioned between an aqueous phase (as a highly soluble sodium salt) and an organic phase (as the protonated, lipophilic free acid).

Table 1: Physicochemical Properties Informing Extraction Strategies

PropertyValueRelevance to Extraction Design
Molecular Formula C₉H₁₂O₄Defines the stoichiometric mass balance during extraction[2].
Molecular Weight 184.19 g/mol Used to calculate molar equivalents for acid/base neutralization[2].
XLogP3 ~0.8Indicates moderate lipophilicity; extractable only in polar aprotic solvents (e.g., EtOAc), insoluble in non-polar alkanes[2].
H-Bond Donors 2Facilitates aqueous solubility at high pH and crystallization via intermolecular H-bonding.
Physical State Crystalline SolidAllows for final purification and polishing via thermal recrystallization.

Experimental Methodologies

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE) Workflow

Causality & Insight: The crude Diels-Alder reaction mixture contains non-polar polymeric impurities and unreacted diene. By subjecting the mixture to alkaline hydrolysis, the anhydride is ring-opened to form the water-soluble disodium salt of the target acid. A primary organic wash selectively removes non-polar impurities because the charged disodium salt cannot partition into the organic layer. Subsequent acidification reprotonates the carboxylate groups, drastically reducing aqueous solubility and driving the free diacid into the extraction solvent.

Step-by-Step Workflow:

  • Alkaline Hydrolysis: Suspend the crude reaction mixture in a 15% w/v aqueous sodium hydroxide (NaOH) solution. Heat the mixture to 60–70 °C for 2 hours under continuous agitation to ensure complete ring-opening of the anhydride intermediate.

  • Primary Organic Wash: Cool the aqueous mixture to ambient temperature. Add an equal volume of toluene. Vigorously mix and allow the phases to separate. Discard the upper organic layer (containing unreacted piperylene and non-polar polymers).

  • Acidification (Self-Validating Step): Transfer the aqueous layer to an ice bath. Slowly add concentrated hydrochloric acid (HCl, 37%) dropwise under continuous stirring until the pH reaches 1.5–2.0.

    • Validation Cue: The solution will transition from clear to turbid. This visual cue validates that the pH has dropped below the pKa of the diacid, forcing the protonated, less-soluble free acid out of the aqueous phase.

  • Target Extraction: Add ethyl acetate (EtOAc) to the acidified aqueous mixture in a 1:1 volume ratio. Extract thoroughly. The protonated diacid will partition into the polar aprotic EtOAc layer.

  • Washing and Drying: Wash the combined EtOAc extracts with a saturated brine solution to remove residual mineral acid. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration & Crystallization: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. Induce crystallization of the resulting residue using a biphasic mixture of ethyl acetate and hexane.

Protocol B: Direct Aqueous Crystallization

Causality & Insight: If the initial Diels-Alder reaction is highly pure, the intermediate anhydride can be hydrolyzed in boiling water rather than strong base. The free diacid has a steep thermal solubility curve in water—highly soluble at 100 °C but poorly soluble at 4 °C. This allows for direct thermal crystallization, bypassing the need for organic extraction solvents.

Step-by-Step Workflow:

  • Aqueous Hydrolysis: Add the crude anhydride to distilled water (approx. 1:5 w/v ratio). Reflux the mixture at 100 °C for 3–4 hours until the organic phase completely dissolves.

  • Hot Filtration: Filter the boiling solution rapidly through a heated Büchner funnel to remove any trace insoluble polymeric residues.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours to promote the growth of large, high-purity crystals.

  • Isolation: Recover the crystallized 3-methyl-1,2,3,6-tetrahydrophthalic acid via vacuum filtration. Wash the filter cake with ice-cold distilled water.

  • Drying: Dry the crystals in a vacuum oven at 50 °C to a constant weight.

Table 2: Quantitative Comparison of Extraction Protocols

ParameterProtocol A: Acid-Base LLEProtocol B: Direct Crystallization
Typical Yield 85 – 92%70 – 80%
Purity Profile >98% (Removes non-polar polymers)~95% (Trace maleic acid possible)
Processing Time 6 – 8 hours16 – 24 hours (includes cooling)
Optimal Use Case Crude, highly contaminated reaction mixturesHigh-purity stoichiometric reaction mixtures

Visualizing the Extraction Logic

The following diagram maps the phase-partitioning logic of the Acid-Base LLE workflow (Protocol A).

Pathway Node1 Crude Reaction Mixture (Anhydride, Diene, Polymers) Node2 Alkaline Hydrolysis (NaOH, 60°C) Node1->Node2 Node3 Aqueous Phase (Diacid Sodium Salt) Node2->Node3 Phase Separation Node4 Organic Phase (Impurities: Diene, Polymers) Node2->Node4 Discard Node5 Acidification (HCl, pH < 2) Node3->Node5 Node6 Liquid-Liquid Extraction (Ethyl Acetate) Node5->Node6 Node7 Organic Extract (Target Diacid) Node6->Node7 Extract Node8 Aqueous Waste (NaCl, Trace Impurities) Node6->Node8 Discard Node9 Crystallization & Drying Node7->Node9 Node10 Pure 3-Methyl-1,2,3,6- tetrahydrophthalic acid Node9->Node10

Workflow for the acid-base extraction of 3-Methyl-1,2,3,6-tetrahydrophthalic acid.

Trustworthiness and Self-Validating Systems

To ensure experimental integrity, researchers must incorporate the following in-process analytical controls:

  • In-Situ FTIR Monitoring: The initial hydrolysis step (conversion of the anhydride to the diacid) must be validated by monitoring the disappearance of the characteristic anhydride carbonyl stretching bands (typically around 1860 cm⁻¹ and 1780 cm⁻¹) and the emergence of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹)[3]. If anhydride peaks persist, the hydrolysis time must be extended before proceeding to the organic wash.

  • Strict pH Tracking: During acidification, the pH must be strictly monitored using a calibrated probe. Acidifying below pH 2.0 ensures >99% protonation of the carboxylate groups, which is mathematically required to maximize the partition coefficient into the ethyl acetate layer.

References

  • National Institute of Standards and Technology (NIST). "cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid - the NIST WebBook". URL: [Link]

  • National Center for Biotechnology Information. "3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | C9H12O4 | CID 142459 - PubChem". URL: [Link]

Sources

Method

Application Note: Catalytic Strategies for the Esterification of 3-Methyl-1,2,3,6-Tetrahydrophthalic Acid

Executive Summary The esterification of 3-Methyl-1,2,3,6-tetrahydrophthalic acid (and its anhydride precursor, 3-MTHPA, CAS: 5333-84-6) is a critical synthetic pathway for producing high-performance plasticizers, polyest...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The esterification of 3-Methyl-1,2,3,6-tetrahydrophthalic acid (and its anhydride precursor, 3-MTHPA, CAS: 5333-84-6) is a critical synthetic pathway for producing high-performance plasticizers, polyester resins, and functionalized intermediates in drug delivery matrices. Because the reaction involves a sterically hindered cyclic structure, selecting the appropriate catalyst is paramount to achieving high yields, minimizing etherification side-reactions, and streamlining downstream purification. This guide provides a comprehensive, self-validating framework for selecting and applying homogeneous and heterogeneous catalysts for 3-MTHPA esterification.

Mechanistic Dynamics & Causality

The synthesis of diesters from 3-MTHPA proceeds via a bipartite mechanism.

  • Ring-Opening (Alcoholysis): The initial step involves the nucleophilic attack of an aliphatic alcohol on the anhydride ring. This step is rapid, highly exothermic, and generally does not require a catalyst to form the monoester (half-ester) intermediate[1].

  • Condensation (Esterification): The subsequent conversion of the monoester to the diester is an endothermic, rate-limiting step. It requires an acid catalyst to protonate the remaining carboxylic carbonyl, increasing its electrophilicity[1]. Furthermore, because this step is an equilibrium reaction, continuous removal of the water byproduct is physically required to drive the reaction forward via Le Chatelier's principle[2].

Mechanism A 3-MTHPA (Anhydride) C Monoester (Half-Ester) A->C Ring Opening (Fast, Uncatalyzed) B Aliphatic Alcohol (R-OH) B->C D Diester Product B->D C->D Esterification (Slow, Rate-Limiting) E Water Byproduct D->E Dehydration (Equilibrium Shift) Cat Acid Catalyst Cat->C Cat->D

Mechanistic pathway of 3-MTHPA esterification highlighting the rate-limiting catalytic step.

Catalyst Evaluation Matrix

The choice of catalyst directly dictates the required reaction temperature and the complexity of the post-reaction workup.

Catalyst ClassSpecific CatalystOptimal Temp (°C)Catalyst LoadingKey Mechanistic Advantage
Homogeneous Brønsted Acid p-Toluenesulfonic Acid (p-TSA)150–1800.5–2.0 wt%High reaction rate; standard baseline for laboratory-scale synthesis[2].
Eco-Friendly Solid Acid Sulfamic Acid130–1806.0 wt%Precipitates upon cooling; easily filtered and reused, eliminating aqueous washing[3].
Polymeric Solid Acid Amberlyst-16100–1402–5 wt%Enables continuous flow fixed-bed esterification with >98% conversion.
Metal Oxide / Lewis Acid Antimony Oxide + Zn/Mn240–3000.1–1.0 wt%Mild acidity prevents alcohol loss to etherification at extreme temperatures[4].

Process Architecture: Experimental Protocols

Protocol A: Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TSA)

Best for: Rapid, small-scale laboratory synthesis where high conversion speed is prioritized over downstream simplicity.

Rationale & Causality: p-TSA is a highly active Brønsted acid that rapidly protonates the carbonyl oxygen. However, because p-TSA remains soluble in the organic phase post-reaction, the system must be actively quenched with a weak base. Failure to neutralize the catalyst will lead to reverse hydrolysis when the ester is exposed to atmospheric moisture[2].

Step-by-Step Methodology:

  • Reagent Charging: In a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and Dean-Stark trap, add 1.0 molar equivalent of 3-MTHPA and 2.5 molar equivalents of the target aliphatic alcohol (e.g., n-butanol).

  • Catalyst Addition: Add 1.0 wt% of p-TSA relative to the total reaction mass.

  • Azeotropic Dehydration: Heat the mixture to 150–180 °C. The excess alcohol acts as an azeotropic agent to carry water into the Dean-Stark trap[2].

  • Self-Validation Checkpoint: Monitor the water volume in the Dean-Stark trap. The reaction is physically validated as complete when the collected water matches the theoretical stoichiometric yield (1 mole of water per mole of 3-MTHPA).

  • Neutralization (Critical): Cool the mixture to 60 °C and wash with a 5% aqueous Na₂CO₃ solution until the aqueous layer reaches pH 7-8.

  • Purification: Separate the organic layer, dry over anhydrous MgSO₄, and perform vacuum distillation (<1 mmHg) to remove the excess alcohol[2].

Protocol B: Eco-Friendly Heterogeneous Catalysis using Sulfamic Acid

Best for: Scalable production aiming to minimize hazardous aqueous waste and enable catalyst recycling.

Rationale & Causality: Sulfamic acid acts as a pseudo-homogeneous catalyst. At the reaction temperature (130–180 °C), it exhibits sufficient interaction with the reactants to drive conversion to ~89% within 1.5 hours[3]. Upon cooling, its solubility drops drastically, allowing it to precipitate. This causality eliminates the need for aqueous washing, preventing product yield loss to emulsions[3].

Step-by-Step Methodology:

  • Reagent Charging: Combine 3-MTHPA and n-butanol in a 1:2.5 molar ratio in a reactor equipped with a Dean-Stark apparatus.

  • Catalyst Addition: Add 6.0 wt% sulfamic acid (relative to the reaction mixture)[3].

  • Thermal Activation: Heat the system to 130–180 °C under continuous agitation.

  • Equilibrium Shift: Maintain reflux for approximately 1.5 hours until water ceases to accumulate in the trap[3].

  • Catalyst Precipitation: Turn off the heating mantle and allow the reactor to cool to room temperature (20–25 °C). The sulfamic acid will spontaneously precipitate at the bottom of the reactor.

  • Filtration & Recovery: Filter the reaction mixture through a medium-porosity fritted funnel. The recovered sulfamic acid can be reused for up to 3 subsequent batches with minimal loss of catalytic activity[3].

  • Final Polish: Subject the filtrate to vacuum distillation to strip residual unreacted alcohol.

Workflow Step1 1. Reagent Mixing (3-MTHPA + R-OH) Step2 2. Catalyst Addition (e.g., Sulfamic Acid) Step1->Step2 Step3 3. Reflux & Azeotropic Distillation (130-180°C) Step2->Step3 Step4 4. Cooling & Catalyst Precipitation Step3->Step4 Water Dean-Stark Water Removal Step3->Water Step5 5. Vacuum Distillation (Excess R-OH Removal) Step4->Step5 Recycle Catalyst Recycling Step4->Recycle Step6 6. Product Validation (Acid Value & NMR) Step5->Step6 Recycle->Step2

Self-validating experimental workflow for the solid-acid catalyzed esterification of 3-MTHPA.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized ester, the protocol must be validated using orthogonal analytical techniques:

  • Acid Value (AV) Titration (Primary QC): Titrate a 1.0 g sample of the final product dissolved in neutralized ethanol against 0.1 N KOH using phenolphthalein. A successful, complete diesterification will yield an Acid Value of < 1.0 mg KOH/g . Higher values indicate incomplete condensation (presence of monoester) or residual catalyst.

  • ¹H-NMR Spectroscopy: Confirm the disappearance of the highly deshielded carboxylic acid proton (typically >10 ppm) and the emergence of the ester alkoxy protons (-O-CH₂-) in the 4.0–4.5 ppm region[1].

  • GC-MS: Utilize Gas Chromatography-Mass Spectrometry to verify the molecular weight of the diester and ensure the absence of ether byproducts, which can occasionally form if the reaction temperature exceeds 200 °C without a Lewis acid moderator[4].

References

  • 1,2,3,6-Tetrahydro-3-methylphthalic anhydride | RUO - Benchchem
  • Catalytic esterification of terephthalic acid (US3022333A)
  • Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid - Current World Environment
  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
  • Kinetic Modeling of the Synthesis Path for the Production of a Sustainable Epoxy Resin Based on Allyl Sorbate - ACS Public

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Isomerization of 3-Methyl-1,2,3,6-Tetrahydrophthalic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter structural degradation when scaling up the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter structural degradation when scaling up the synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic acid (3-Me-THPA) .

Synthesized via the Diels-Alder reaction of trans-piperylene and maleic acid/anhydride, 3-Me-THPA is an essential kinetic product. However, its isolated Δ4 double bond is notoriously prone to migration during thermal processing (e.g., drying, curing, or recrystallization). This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to maintain the structural integrity of your compounds.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: What drives the isomerization of 3-Me-THPA during routine heating or drying? A: The isomerization is thermodynamically driven by the stabilization gained through orbital conjugation. 3-Me-THPA contains an isolated double bond at the Δ4 position. When exposed to elevated temperatures, the system seeks a lower energy state. The double bond undergoes an electrophilic migration towards the Δ1 or Δ3 positions to conjugate with the carboxylate groups or hyperconjugate with the methyl substituent. As documented in foundational chemical processing literature, even mild thermal stress combined with trace catalysts will trigger a nuclear double bond shift, transforming the solid kinetic product into a mixture of thermodynamic isomers[1].

Isomerization A 3-Me-THPA (Δ4) Kinetic Isomer B Protonation (Trace Acid) A->B Heat (>100°C) C Carbocation Intermediate B->C Hydride Shift D Conjugated Isomer (Δ1 or Δ3) C->D Deprotonation

Logical relationship of acid-catalyzed thermal isomerization of 3-Me-THPA.

Q2: How do trace impurities act as catalysts, and how can I prevent this? A: Trace unreacted dienophiles (e.g., maleic acid) or acidic byproducts act as Brønsted-Lowry catalysts, drastically lowering the activation energy required for carbocation formation. To prevent this, your purification protocol must be a self-validating system . You cannot rely on visual purity; you must actively wash the crude product with a controlled buffer and verify the effluent pH. If the wash filtrate pH is < 5.5, acidic catalysts are still present, and heating the batch will guarantee double-bond migration.

Q3: Can the choice of solvent mitigate isomerization if heating is unavoidable? A: Absolutely. Protic solvents (like water or lower alcohols) facilitate the proton-transfer steps required for acid-catalyzed isomerization. Aprotic solvents (e.g., toluene, heptane) disrupt this pathway. If you must process the material thermally, doing so in a strictly aprotic environment significantly extends the half-life of the kinetic isomer.

Part 2: Quantitative Data & Solvent Effects

To make informed decisions during process scale-up, reference the empirical kinetic behaviors of tetrahydrophthalic acid derivatives[2]. The table below summarizes the causality between processing conditions and the structural stability of 3-Me-THPA.

Table 1: Effect of Temperature and Solvent on 3-Me-THPA Isomerization Rate

Temperature (°C)Solvent EnvironmentTrace Acid Present?Isomerization Half-Life ( t1/2​ )Recommended Action
60°C Protic (H₂O)Yes (pH < 5)~48 hoursNeutralize batch before heating.
80°C Aprotic (Heptane)No (pH ≥ 6)> 30 daysSafe for prolonged vacuum drying.
130°C Neat (Melt)No~4 hoursAvoid melting; utilize high vacuum.
150°C+ Neat (Melt)Yes< 15 minutesCritical failure zone. Do not exceed.

Part 3: Experimental Protocols

Q4: What is the exact workflow to safely dry 3-Me-THPA without inducing double-bond migration? A: To ensure zero isomerization, you must decouple solvent removal from temperature by utilizing high vacuum. By reducing the atmospheric pressure, the boiling point of the solvent is lowered, eliminating the thermodynamic energy required to reach the transition state for isomerization.

Protocol: Low-Temperature Vacuum Drying of 3-Me-THPA

Objective: Remove residual crystallization solvent while keeping the internal lattice temperature strictly below the isomerization threshold (80°C).

Step 1: Acid Neutralization (Pre-treatment) Suspend the crude 3-Me-THPA crystals in cold, deionized water (2°C to 5°C). Wash the filter cake with a mild buffer (e.g., 0.1 M Sodium Acetate, pH 6.0) to neutralize trace unreacted maleic acid. Self-Validation Check: Test the effluent water with a calibrated pH meter. Proceed to Step 2 only when the effluent pH is ≥ 6.0.

Step 2: Filtration and Pre-drying Filter the suspension through a sintered glass funnel (Porosity 3) under a gentle vacuum. Press the filter cake firmly with a clean rubber dam to mechanically extrude the maximum amount of free solvent.

Step 3: Aprotic Solvent Exchange Wash the damp cake with 1 volume of cold, dry heptane. Causality: This physically displaces the protic water, replacing it with a highly volatile, aprotic solvent that will not support the proton-transfer mechanism required for isomerization.

Step 4: Vacuum Desiccation Transfer the solid to a vacuum oven. Do NOT apply heat yet. Turn on the vacuum pump and reduce the internal pressure to < 50 mbar.

Step 5: Controlled Thermal Ramp Once the pressure is stable at < 50 mbar, gradually increase the oven temperature to a maximum of 60°C. Causality: At 50 mbar, residual water and heptane vaporize well below 60°C. The thermal energy introduced by the oven is entirely consumed by the latent heat of vaporization, keeping the crystal lattice cool and locking the double bond in the Δ4 position.

Step 6: Inert Storage Once a constant mass is achieved, turn off the vacuum and backfill the oven with dry Nitrogen (N₂) or Argon. Store the dried product in amber glass vials under an inert atmosphere to prevent oxidative degradation.

Workflow S1 1. Buffer Wash Neutralize trace acids (pH ≥ 6.0) S2 2. Aprotic Exchange Wash with cold heptane S1->S2 S3 3. High Vacuum Reduce pressure to <50 mbar S2->S3 S4 4. Controlled Heat Ramp to max 60°C S3->S4 S5 5. Inert Storage Backfill with N2/Argon S4->S5

Step-by-step workflow for the safe thermal processing and drying of 3-Me-THPA.

Sources

Optimization

Technical Support Center: Optimizing Crystallization for High-Purity 3-Methyl-1,2,3,6-tetrahydrophthalic Acid

Welcome to the technical support center for the purification of 3-Methyl-1,2,3,6-tetrahydrophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Methyl-1,2,3,6-tetrahydrophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining this compound in high purity through crystallization. The following content is structured to address common challenges and fundamental questions, moving from general principles to specific troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Crystallization

This section addresses foundational questions regarding the crystallization of 3-Methyl-1,2,3,6-tetrahydrophthalic acid.

Q1: What is the primary goal of crystallizing 3-Methyl-1,2,3,6-tetrahydrophthalic acid?

A1: Crystallization is a purification technique designed to isolate the desired compound, 3-Methyl-1,2,3,6-tetrahydrophthalic acid, from impurities.[1] The process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the pure compound to form well-defined crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[1]

Q2: How do I select an appropriate solvent for crystallization?

A2: The ideal solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at cooler temperatures.[1] For a dicarboxylic acid like 3-Methyl-1,2,3,6-tetrahydrophthalic acid, which is a polar molecule, polar solvents are generally a good starting point. Water, ethanol, or a mixture of the two are often effective for crystallizing polar organic acids.[2] The key is to achieve a state of supersaturation upon cooling, which drives crystal formation.

Q3: What are the most likely impurities in my crude 3-Methyl-1,2,3,6-tetrahydrophthalic acid sample?

A3: The impurities will largely depend on the synthetic route. Since this acid is typically prepared by the hydrolysis of its precursor, 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride, the common impurities include:

  • Unreacted Starting Materials: Residual maleic acid (from the hydrolysis of maleic anhydride) and unreacted diene from the initial Diels-Alder reaction.[3]

  • Isomeric Byproducts: Commercial synthesis of the anhydride often results in a mixture of isomers, such as 3-methyl and 4-methyl variants.[4] These will hydrolyze to form the corresponding isomeric dicarboxylic acids, which can be difficult to separate.

  • Polymers: Polymerization can occur during the synthesis of the anhydride, leading to high molecular weight impurities.[5]

  • Residual Water/Solvent: Incomplete drying can leave residual solvent trapped within the crystal lattice.

Q4: How does the rate of cooling affect the purity and size of my crystals?

A4: The cooling rate is a critical parameter. Slow cooling generally promotes the formation of larger, more perfect crystals, as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[6] Rapid cooling can lead to the formation of many small crystals, which have a higher surface area-to-volume ratio and are more likely to trap impurities.[6]

Section 2: Troubleshooting Guide - Addressing Common Crystallization Issues

This section provides a question-and-answer guide to troubleshoot specific problems encountered during the crystallization process.

Q5: I've cooled my solution, but no crystals have formed. What should I do?

A5: This is a common issue that can arise from several factors. Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Add a single, pure crystal of 3-Methyl-1,2,3,6-tetrahydrophthalic acid to the solution. This "seed" crystal acts as a template for further crystal formation.

  • Increase Supersaturation:

    • If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of the acid. Then, allow it to cool again.

  • Consider an Anti-Solvent: If you are using a good solvent, you can try adding a miscible "anti-solvent" (one in which the acid is insoluble) dropwise until the solution becomes slightly cloudy, then add a drop or two of the good solvent to redissolve the solid. This brings the solution closer to its saturation point.

Q6: My compound has "oiled out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there is a high concentration of impurities depressing the melting point. To resolve this:

  • Re-heat the solution to dissolve the oil.

  • Add more solvent to lower the saturation temperature.

  • Allow the solution to cool much more slowly. This gives the molecules more time to arrange into a crystal lattice.

  • If the problem persists, consider purifying the crude material by another method, such as column chromatography, to remove impurities before attempting recrystallization.

Q7: My final product is colored, even after crystallization. How can I remove colored impurities?

A7: Colored impurities are often large, polar molecules that can be removed with activated charcoal.

  • Dissolve the crude acid in the minimum amount of hot solvent.

  • Add a small amount (1-2% of the solute weight) of activated charcoal to the hot solution.

  • Swirl the mixture and keep it hot for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Allow the hot, colorless filtrate to cool slowly to form pure crystals.

Q8: The yield of my recrystallized product is very low. What are the likely causes?

A8: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently, perhaps in an ice bath, to maximize crystal formation before filtration.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of the ice-cold crystallization solvent.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting common crystallization issues.

TroubleshootingWorkflow start Begin Crystallization cool_solution Cool Solution start->cool_solution crystals_form Do Crystals Form? cool_solution->crystals_form oiling_out Does the Compound 'Oil Out'? crystals_form->oiling_out Yes induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal crystals_form->induce_nucleation No product_pure Is the Product Pure? oiling_out->product_pure No fix_oiling Address Oiling Out: - Add More Solvent - Cool Slower - Change Solvent oiling_out->fix_oiling Yes end_success Pure Crystals Obtained product_pure->end_success Yes fix_purity Address Impurities: - Recrystallize Again - Use Charcoal for Color - Check for Isomers product_pure->fix_purity No end_failure Re-evaluate Purification Strategy increase_supersaturation Increase Supersaturation: - Evaporate Solvent - Add Anti-Solvent induce_nucleation->increase_supersaturation If still no crystals increase_supersaturation->cool_solution Retry Cooling fix_oiling->cool_solution Retry Cooling fix_purity->end_failure

Caption: A workflow for troubleshooting common crystallization problems.

Section 3: Experimental Protocol and Data

This section provides a detailed, step-by-step protocol for the recrystallization of 3-Methyl-1,2,3,6-tetrahydrophthalic acid and a table of suitable solvents.

Solvent Selection for Dicarboxylic Acids

The choice of solvent is critical for successful crystallization. The following table provides a list of common solvents and their properties, with recommendations for their use with polar dicarboxylic acids.

SolventBoiling Point (°C)PolarityRecommended Use
Water100HighExcellent for many polar dicarboxylic acids. Good for creating a steep solubility curve.
Ethanol78.5HighGood solvent, can be used alone or in a mixture with water to fine-tune solubility.
Acetone56MediumCan be a good solvent, but its low boiling point may require careful handling.[7]
Ethyl Acetate77MediumMay be a suitable solvent, particularly if the acid has some non-polar character.[7]
Toluene111LowGenerally not a good primary solvent for polar dicarboxylic acids, but can be used as an anti-solvent.
Hexane69LowNot a suitable solvent; can be used as an anti-solvent.
Step-by-Step Recrystallization Protocol

This protocol provides a general framework. The optimal solvent and volumes should be determined empirically on a small scale first.

  • Solvent Selection: Based on small-scale trials, select a solvent or solvent pair in which the crude 3-Methyl-1,2,3,6-tetrahydrophthalic acid shows good solubility when hot and poor solubility when cold. Water or an ethanol/water mixture is a good starting point.

  • Dissolution:

    • Place the crude acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and a boiling chip.

    • Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely.

    • If the solid does not fully dissolve, add small portions of hot solvent until a clear, saturated solution is obtained. Avoid adding a large excess of solvent.

  • (Optional) Decolorization:

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming pure crystals.[6]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below their melting point until a constant weight is achieved.

Purity Assessment

The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and lower the melting point.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.

  • Gas Chromatography (GC): The dicarboxylic acid can be esterified to form a more volatile derivative, which can then be analyzed by GC.[6]

Section 4: Concluding Remarks

The successful crystallization of 3-Methyl-1,2,3,6-tetrahydrophthalic acid is a systematic process that relies on a solid understanding of solubility principles and careful execution of the experimental protocol. By methodically addressing issues such as solvent selection, cooling rate, and impurity removal, researchers can consistently obtain this compound in high purity. This guide serves as a comprehensive resource to navigate the challenges of crystallization and achieve optimal results in your research and development endeavors.

References

  • CymitQuimica. (n.d.). CAS 5333-84-6: 3-Methyltetrahydrophthalic anhydride.
  • Royal Society of Chemistry. (2020).
  • Homi Bhabha Centre for Science Education. (n.d.).
  • Lindh, C. H., & Jönsson, B. A. (1994). Method for analysis of methyltetrahydrophthalic acid in urine using gas chromatography and selected ion monitoring.
  • Gao, S., & Lei, X. (2020).
  • Japan Patent Office. (1987). JPS62294675A - Production of 3-methyl-1,2,3,6-tetrahydro-phthalic acid anhydride.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (2001).
  • MDPI. (2002). Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. Molecules, 7(6), 465.
  • Anhui McGeer New Material Technology Co., Ltd. (n.d.). Briefly describe the basic properties of methyl tetrahydrophthalic anhydride.
  • Wang, X., et al. (2008). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.
  • Merck. (n.d.). 1,2,3,6-Tetrahydrophthalic anhydride for synthesis 85-43-8.
  • University of California, Irvine. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Tetrahydrophthalic anhydride.
  • Echemi. (n.d.). 1,2,3,6-Tetrahydrophthalic anhydride.
  • National Center for Biotechnology Information. (n.d.). trans-1,2,3,6-Tetrahydrophthalic anhydride.
  • Deshmukh, D. K., et al. (2019). Sources and formation processes of water-soluble dicarboxylic acids, ω-oxocarboxylic acids, α-dicarbonyls, and major ions in summer aerosols from eastern central India. Atmospheric Chemistry and Physics, 19(21), 13609-13627.
  • Zhang, Y., et al. (2020). Solubility Determination and Modeling Analysis of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride in Mixture Solvents from 278.15 to 323.15 K.
  • ChemicalBook. (n.d.). 1,2,3,6-Tetrahydrophthalic anhydride CAS#: 85-43-8.
  • ChemicalBook. (n.d.). CIS-1,2,3,6-TETRAHYDROPHTHALIMIDE | 1469-48-3.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic Acid and its Anhydride Precursor

Welcome to the technical support guide for the synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic acid. This resource is designed for researchers, chemists, and process development scientists to troubleshoot and optimize t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-1,2,3,6-tetrahydrophthalic acid. This resource is designed for researchers, chemists, and process development scientists to troubleshoot and optimize the synthesis, focusing on minimizing impurities and byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis is a two-stage process: first, a Diels-Alder reaction to form the anhydride, followed by hydrolysis to yield the target dicarboxylic acid. Success in the final step is critically dependent on the purity of the intermediate anhydride. This guide is structured to address challenges in both stages.

Part 1: Troubleshooting the Diels-Alder Reaction (Anhydride Synthesis)

The foundation of this synthesis is the [4+2] cycloaddition between trans-1,3-pentadiene (piperylene) and maleic anhydride. While robust, this reaction is sensitive to conditions that can lead to a range of impurities.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue that can typically be traced to one of three factors: reaction equilibrium, temperature control, or reactant stability.

  • Reaction Equilibrium and Temperature: The Diels-Alder reaction is reversible, a phenomenon known as the retro-Diels-Alder reaction.[1][2][3] At elevated temperatures (often above 150-200°C), the equilibrium shifts back towards the starting diene and dienophile, directly reducing the product yield.[3] The reaction is exothermic, so efficient heat dissipation is crucial, especially on a larger scale.

    • Recommendation: Maintain a moderate reaction temperature, typically in the range of 40-100°C, to favor the forward reaction.[4][5] Use a reaction vessel with adequate heat transfer capabilities and monitor the internal temperature closely.

  • Stoichiometry: While a 1:1 molar ratio is theoretical, isoprene and pentadiene are volatile and prone to dimerization or polymerization. Using a slight excess (e.g., 1.1-1.3 equivalents) of the diene can help drive the reaction to completion.

  • Diene Purity and Stability: Dienes like pentadiene can dimerize or polymerize upon storage.[6][7] Using old or improperly stored diene will result in lower concentrations of the active monomer, leading to poor yields.

    • Recommendation: Use freshly distilled diene for best results. If distillation is not possible, ensure the diene has been stored under an inert atmosphere and refrigerated.

Q2: My product is a mixture of endo and exo isomers. How can I increase the selectivity for the desired endo product?

Answer: The formation of endo and exo stereoisomers is a classic example of kinetic versus thermodynamic control in the Diels-Alder reaction.[1]

  • Kinetic Control (Favors Endo): At lower temperatures, the reaction is essentially irreversible and the product ratio is determined by the relative activation energies of the transition states. The endo transition state is favored due to stabilizing secondary orbital interactions, causing it to form faster.[1][8]

  • Thermodynamic Control (Favors Exo): At higher temperatures, the reaction becomes reversible. The exo product, being sterically less hindered, is thermodynamically more stable. Given enough energy and time, the initially formed endo product can revert to the starting materials via a retro-Diels-Alder reaction and then re-form as the more stable exo isomer.[1]

Table 1: Influence of Temperature on Isomer Selectivity

Temperature RangeDominant ControlFavored ProductRationale
-78°C to 25°CKineticEndo Lower activation energy for the endo transition state.[8]
25°C to 100°CMixedPrimarily Endo The forward reaction is dominant, but some reversibility may occur.
> 150°CThermodynamicExo The reaction becomes reversible, favoring the more stable isomer.[1][3]

Recommendation: To maximize the yield of the endo isomer, conduct the reaction at the lowest practical temperature that allows for a reasonable reaction rate. For many Diels-Alder reactions, this is between 0°C and 40°C.

Diagram 1: Kinetic vs. Thermodynamic Control Pathway

G cluster_reactants Reactants cluster_products Products Reactants trans-1,3-Pentadiene + Maleic Anhydride TS_Endo Endo Transition State (Lower Energy) Reactants->TS_Endo Low Temp (Fast) TS_Exo Exo Transition State (Higher Energy) Reactants->TS_Exo High Temp (Slower) Endo Endo Product (Kinetic) Endo->Reactants Retro-Diels-Alder (High Temp) Exo Exo Product (Thermodynamic) TS_Endo->Endo TS_Exo->Exo

Caption: Reaction coordinate diagram illustrating kinetic and thermodynamic pathways.

Q3: I am observing a significant amount of a sticky, insoluble residue (polymer). How can this be prevented?

Answer: Polymer formation is a frequent side reaction, primarily caused by the radical or cationic polymerization of the diene.[7] This is often initiated by heat, exposure to atmospheric oxygen, or acidic impurities.

Preventative Measures:

  • Use a Polymerization Inhibitor: The most effective method is to add a small amount (e.g., 50-200 ppm) of a radical scavenger to the reaction mixture.

    • Examples: Butylated hydroxytoluene (BHT), phenothiazine, or hydroquinone are commonly used.[4]

  • Maintain an Inert Atmosphere: Conducting the reaction under nitrogen or argon minimizes the presence of oxygen, which can initiate polymerization.[4]

  • Control Temperature: As discussed, lower reaction temperatures not only favor the desired product but also significantly reduce the rate of polymerization.

  • Ensure Purity of Reagents: Acidic impurities can catalyze cationic polymerization. Ensure your maleic anhydride and solvent are free from strong acids.

Q4: The crude anhydride product is discolored (yellow or brown). What is the cause and what is the best purification method?

Answer: Discoloration typically arises from polymerization byproducts or small amounts of highly conjugated impurities formed through side reactions at elevated temperatures.

Purification Protocol: Recrystallization

The most reliable method for purifying the anhydride is recrystallization. The product is a white crystalline solid, while the polymeric impurities are typically amorphous and less soluble in non-polar solvents.[9]

  • Solvent Selection: Choose a solvent system in which the anhydride is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include:

    • Toluene

    • A mixture of ethyl acetate and hexanes

    • Benzene (use with caution due to toxicity)[10]

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If significant colored impurities remain, you can treat the hot solution with a small amount of activated carbon and filter it through a pad of celite. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 2: Troubleshooting the Hydrolysis to 3-Methyl-1,2,3,6-tetrahydrophthalic Acid

The conversion of the anhydride to the dicarboxylic acid is a straightforward hydrolysis reaction. However, incomplete conversion or side reactions can still occur.

Q1: How can I confirm the hydrolysis is complete, and what should I do if it's not?

Answer: Incomplete hydrolysis leaves residual anhydride, which can complicate downstream applications.

  • Confirmation of Reaction Completion:

    • FT-IR Spectroscopy: The most direct method. Monitor the disappearance of the characteristic anhydride C=O stretching peaks (typically two bands around 1845 cm⁻¹ and 1780 cm⁻¹) and the appearance of the broad O-H stretch (around 3000 cm⁻¹) and carboxylic acid C=O stretch (around 1700 cm⁻¹) of the product.

    • TLC: Use a polar solvent system. The dicarboxylic acid is significantly more polar than the anhydride and will have a much lower Rf value.

    • pH: As the reaction consumes water and produces an acid, monitoring the pH can indicate progress.

  • Driving the Reaction to Completion:

    • Heat: Gently heating the reaction mixture (e.g., to 50-80°C) will significantly increase the rate of hydrolysis.

    • Time: Ensure sufficient reaction time. While the initial ring-opening is often fast, driving it to >99% completion may require several hours.

    • Water Stoichiometry: Use a sufficient excess of water to ensure the reaction does not become limited by the reagent.

Diagram 2: Troubleshooting Workflow

G Start Problem Observed LowYield Low Yield Start->LowYield Polymer Polymer Formation Start->Polymer ExoProduct High Exo Isomer Start->ExoProduct IncompleteHydrolysis Incomplete Hydrolysis Start->IncompleteHydrolysis Sol_LowYield1 Check Temp: Is it >100°C? (Retro-Diels-Alder) LowYield->Sol_LowYield1 Yes Sol_Polymer1 Add Inhibitor (e.g., BHT) Polymer->Sol_Polymer1 Sol_Polymer2 Run under N2/Ar Polymer->Sol_Polymer2 Sol_Exo Lower Reaction Temp (e.g., 0-25°C) ExoProduct->Sol_Exo Sol_Hydrolysis Increase Time/Temp (e.g., 60°C, 2-4h) Confirm with IR IncompleteHydrolysis->Sol_Hydrolysis Sol_LowYield2 Check Diene: Is it fresh? Use slight excess. Sol_LowYield1->Sol_LowYield2 No

Caption: A logical guide to diagnosing and solving common synthesis issues.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the difference between 3-methyl- and 4-methyl-1,2,3,6-tetrahydrophthalic anhydride? A: The isomer depends on the diene used. The reaction with trans-1,3-pentadiene (piperylene) yields the 3-methyl isomer. The reaction with isoprene (2-methyl-1,3-butadiene) yields the 4-methyl isomer. Both are structurally similar and serve related purposes, for example, as epoxy curing agents or polyimide end caps.[11][12]

Q: Can a Lewis acid be used to catalyze this reaction? A: Yes, Lewis acids such as NbCl₅ or AlCl₃ can catalyze Diels-Alder reactions.[2][8] They coordinate to the carbonyl oxygen of the maleic anhydride, making it a more potent dienophile. This can lead to higher reaction rates and sometimes improved stereoselectivity, even at very low temperatures (e.g., -78°C).[8] However, it also increases the risk of cationic polymerization of the diene, so conditions must be carefully controlled.

Q: What are the primary byproducts to watch for? A: The primary byproducts are isomers (exo product, regioisomers), diene polymers, and the hydrolyzed diacid form of the anhydride if water is present. At very high temperatures, isomerization of the double bond within the cyclohexene ring is also possible.[13][14]

Diagram 3: Overview of Major Side Reactions

G Reactants Pentadiene + Maleic Anhydride Product Desired Anhydride Product Reactants->Product Diels-Alder (Low Temp) Polymer Diene Polymer Reactants->Polymer High Temp / O2 Diacid Dicarboxylic Acid (from hydrolysis) Product->Diacid Trace H2O Exo Exo Isomer Product->Exo High Temp (Reversible)

Caption: Competing pathways that reduce the yield and purity of the target anhydride.

References

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry. [Link]

  • Esteves, P. M., et al. (2005). High stereoselectivity on low temperature Diels-Alder reactions. PMC - NIH. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Johnston, J. C., et al. (2007). ADJUSTMENT OF THE SELECTIVITY OF A DIELS-ALDER REACTION NETWORK USING SUPERCRITICAL FLUIDS. Taylor & Francis. [Link]

  • 10.3: The Diels Alder Reaction. (2022). Chemistry LibreTexts. [Link]

  • Copolymerization of isoprene and hydroxyl containing monomers by controlled radical and emulsion methods. (2014). Polymer Chemistry (RSC Publishing). [Link]

  • Diels-Alder Reaction between Isoprene and Cyclopentadiene. J-Stage. [Link]

  • Synthesis of Hydrolysis and Oxidation of 3-Methyltetrahydrophthalic Anhydride. Mol-Instincts. [Link]

  • KINETICS OF DIELS-ALDER REACTIONS OF CYCLOPENTADIENE WITH FEED IMPURITIES. (2019). Georgia Tech. [Link]

  • Kinetics of Isoprene-Maleic Anhydride Diels-Alder Reaction in Supercritical Carbon Dioxide. J-Stage. [Link]

  • Reaction of isoprene (2-methylbuta-1,3-diene) with ethyl propenoate gives a mixture of two Diels-Alder adducts. Vaia. [Link]

  • Tetrahydrophthalic Anhydrides as Addition Curing Polyimide End Caps: Thermal Isomerization of Methylendianiline 3,6-Diphenyltetrahydrophthalic Bisimides. ResearchGate. [Link]

  • Tetrahydrophthalic Anhydrides as Addition Curing Polyimide End Caps: Thermal Isomerization of Methylendianiline 3,6-Diphenyltetrahydrophthalic Bisimides. NASA Technical Reports Server (NTRS). [Link]

  • Production of 3-methyl-1,2,3,6-tetrahydro-phthalic acid anhydride.
  • Reevaluation of tetrahydrophthalic - anhydride as an end cap for improved. NASA. [Link]

  • Process for production of methyltetrahydrophthalic anhydride.
  • Isomerization of tetrahydrophthalic anhydride.
  • Isoprene/Methyl Acrylate Diels−Alder Reaction in Supercritical Carbon Dioxide. ACS Publications. [Link]

  • Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. ResearchGate. [Link]

  • SOLVENT EFFECTS IN THE DIELS ALDER REACTION. University of the Pacific. [Link]

  • Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization. Acta Crystallographica Section C. [Link]

  • Process for purification of 3,4,5,6-tetrahydrophthalic anhydride.
  • Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides. RSC Publishing. [Link]

  • cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses Procedure. [Link]

  • trans-1,2,3,6-Tetrahydrophthalic anhydride. PubChem. [Link]

Sources

Optimization

Technical Support Center: Optimizing Conversion Rates of 3-Methyl-1,2,3,6-Tetrahydrophthalic Acid Derivatives

Welcome to the Application Scientist Troubleshooting Center. Synthesizing and derivatizing 3-Methyl-1,2,3,6-tetrahydrophthalic acid (3-MeTHP acid) and its anhydride (3-MeTHPA) are critical workflows in developing advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Center. Synthesizing and derivatizing 3-Methyl-1,2,3,6-tetrahydrophthalic acid (3-MeTHP acid) and its anhydride (3-MeTHPA) are critical workflows in developing advanced polymers, epoxy curing agents, and complex drug intermediates. However, researchers frequently encounter bottlenecks: poor regioselectivity, runaway polymerization, and stalled hydrolytic/esterification conversions.

This guide provides field-proven, mechanistically grounded solutions to overcome these low conversion rates.

Section 1: Troubleshooting the Primary Diels-Alder Cycloaddition

Q1: My synthesis of 3-MeTHPA from a mixed C5 diene stream yields less than 20% of the desired 3-methyl isomer. The rest is a mixture of other isomers. How do I force the regioselectivity?

A1: The low conversion to the 3-methyl isomer is a fundamental issue of reactant composition, not just reaction kinetics. If your C5 stream is rich in isoprene (2-methyl-1,3-butadiene), the Diels-Alder cycloaddition with maleic anhydride will overwhelmingly favor the 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MeTHPA) regioisomer[1]. To achieve high conversion to 3-MeTHPA, you must use a feedstock enriched in trans-1,3-pentadiene (piperylene)[2].

  • Causality: The position of the methyl group on the diene dictates the transition state stabilization. Isoprene's 2-methyl group directs the dienophile to form the 4-methyl cyclohexene adduct due to optimal orbital overlap and steric minimalization. Piperylene's terminal 1-methyl group inherently forces the formation of the 3-methyl adduct.

  • Actionable Fix: Switch to a >85% pure trans-1,3-pentadiene feedstock or implement a rigorous fractional distillation step post-reaction to separate the 3-methyl and 4-methyl isomers[3].

Mechanism Isoprene Isoprene (2-methyl-1,3-butadiene) Isomer4 4-Methyl-THPA (Major from Isoprene) Isoprene->Isomer4 + Maleic Anhydride Isomer3 3-Methyl-THPA (Major from Piperylene) Isoprene->Isomer3 Minor Pathway Piperylene trans-1,3-Pentadiene (Piperylene) Piperylene->Isomer3 + Maleic Anhydride

Fig 1: Regioselectivity pathways of C5 dienes reacting with maleic anhydride.

Q2: Even with pure trans-1,3-pentadiene, my overall yield of 3-MeTHPA is capped at 60% due to the formation of a viscous, dark byproduct. What is causing this?

A2: The dark, viscous byproduct is the result of radical-induced thermal polymerization of the diene, which competes directly with the Diels-Alder cycloaddition[2].

  • Causality: While the Diels-Alder reaction is a concerted [4+2] cycloaddition, elevated temperatures (>100°C) can initiate homolytic cleavage and auto-oxidation of the dienes, leading to runaway radical polymerization. Because maleic anhydride melts at ~52°C and 3-MeTHPA at ~63°C, researchers often push the temperature too high to maintain a homogeneous melt, inadvertently destroying their yield[2].

  • Actionable Fix: Conduct the reaction strictly between 40°C and 100°C under an inert gas atmosphere, and introduce a polymerization inhibitor (e.g., phenothiazine or hydroquinone) at 0.1–3.0 wt% relative to maleic anhydride[2].

Workflow Start Raw C5 Fraction (Piperylene) DA Diels-Alder Cycloaddition (40-100°C) Start->DA MA Maleic Anhydride MA->DA Polymer Polymerization (Byproduct) DA->Polymer High Temp / No Inhibitor Anhydride 3-MeTHPA (Anhydride) DA->Anhydride Controlled Temp Inhibitor Add Inhibitor (e.g., Phenothiazine) Inhibitor->DA Suppresses Hydrolysis Base-Catalyzed Hydrolysis Anhydride->Hydrolysis Acid 3-Methyl-1,2,3,6-tetrahydrophthalic Acid (Target) Hydrolysis->Acid High Yield

Fig 2: Reaction workflow and troubleshooting logic for 3-MeTHP Acid synthesis.

Section 2: Overcoming Hydrolysis and Derivatization Bottlenecks

Q3: When converting 3-MeTHPA to 3-Methyl-1,2,3,6-tetrahydrophthalic acid via hydrolysis, the reaction stalls at ~70% conversion. How can I drive this to completion?

A3: The incomplete conversion is caused by the reversible nature of anhydride hydrolysis and the specific steric hindrance introduced by the 3-methyl group.

  • Causality: The 3-methyl group sits adjacent to the anhydride ring, creating a steric shield that increases the activation energy for nucleophilic attack by water. Furthermore, at elevated temperatures (especially >200°C), the dicarboxylic acid is thermodynamically driven to dehydrate and depolymerize, reverting to the anhydride[4].

  • Actionable Fix: Utilize a base-promoted hydrolysis (saponification) followed by controlled acidification. The formation of the dicarboxylate salt is irreversible, driving the equilibrium entirely to the right.

Self-Validating Protocol: High-Yield Base-Promoted Hydrolysis of 3-MeTHPA

This protocol is designed as a self-validating system; visual cues at each step confirm mechanistic success before proceeding.

  • Saponification: Suspend 1.0 eq of 3-MeTHPA in distilled water. Slowly add 2.2 eq of NaOH (aqueous, 2M) while maintaining the temperature at 60°C under continuous stirring.

    • Validation Check: The initial cloudy suspension will become completely transparent once the anhydride is fully converted to the highly soluble sodium dicarboxylate salt. If turbidity persists after 2 hours, unreacted anhydride or polymer impurities remain. Do not proceed until the solution is clear.

  • Acidification: Cool the clear solution to 5°C using an ice bath. Dropwise, add 6M HCl until the pH reaches 1.5–2.0.

    • Validation Check: A white crystalline precipitate of 3-Methyl-1,2,3,6-tetrahydrophthalic acid will immediately form. The low temperature prevents re-cyclization back into the anhydride.

  • Isolation: Isolate the precipitate via vacuum filtration, wash with ice-cold water to remove residual NaCl, and dry under a vacuum at 40°C.

    • Validation Check: Do not exceed 50°C during drying; exceeding this threshold risks thermal dehydration back to the anhydride[4].

Section 3: Quantitative Data Summary

To guide your optimization, the following table summarizes the causal relationship between reaction conditions and expected conversion rates for the synthesis of 3-MeTHPA and its acid derivative.

Reaction StageTarget ProductFeedstock / ReagentsTemp (°C)Additives / CatalystsExpected ConversionPrimary Failure Mode
Diels-Alder3-MeTHPAMixed C5 (Isoprene rich) + MA80None< 20%Poor regioselectivity (yields 4-MeTHPA)
Diels-Alder3-MeTHPAtrans-1,3-pentadiene + MA120None~ 50-60%Thermal polymerization of diene
Diels-Alder3-MeTHPAtrans-1,3-pentadiene + MA70Phenothiazine (1 wt%)> 92%Optimal conditions
Hydrolysis3-MeTHP Acid3-MeTHPA + H2O100None (Neutral pH)~ 65-70%Equilibrium stalling; steric hindrance
Hydrolysis3-MeTHP Acid3-MeTHPA + NaOH, then HCl60, then 5Base-promoted> 95%Irreversible salt formation drives yield
References
  • Benchchem. "1,2,3,6-Tetrahydro-3-methylphthalic anhydride | RUO - Benchchem". 1

  • Google Patents. "JPS62294675A - Production of 3-methyl-1,2,3,6-tetrahydro-phthalic acid anhydride". 2

  • Google Patents. "US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof". 3

  • MDPI. "Effects of Organic Acidic Products from Discharge-Induced Decomposition of the FRP Matrix on ECR Glass Fibers in Composite Insulators". 4

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Methyl- and 4-Methyl-1,2,3,6-tetrahydrophthalic Acid Isomers for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and materials science, the subtle yet significant differences between structural isomers can profoundly influence the properties and performance of resulting molecules and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical synthesis and materials science, the subtle yet significant differences between structural isomers can profoundly influence the properties and performance of resulting molecules and materials. This guide provides an in-depth, objective comparison of two such isomers: 3-Methyl-1,2,3,6-tetrahydrophthalic acid and 4-Methyl-1,2,3,6-tetrahydrophthalic acid. For researchers, scientists, and professionals in drug development, understanding the distinct characteristics of these building blocks is paramount for rational design and optimization in a range of applications, from polymer chemistry to the synthesis of bioactive molecules.

Structural and Synthetic Overview: A Tale of Two Dienes

The foundational difference between 3-methyl- and 4-methyl-1,2,3,6-tetrahydrophthalic acid lies in the placement of a single methyl group on the cyclohexene ring. This seemingly minor variation originates from the choice of diene in the initial Diels-Alder reaction, a cornerstone of cyclic compound synthesis.

  • 3-Methyl-1,2,3,6-tetrahydrophthalic acid is derived from the reaction of trans-1,3-pentadiene with maleic anhydride, followed by hydrolysis.

  • 4-Methyl-1,2,3,6-tetrahydrophthalic acid is synthesized from isoprene and maleic anhydride, also followed by hydrolysis.[1]

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms the six-membered ring structure. The subsequent hydrolysis of the resulting anhydride is a straightforward process that opens the anhydride ring to yield the dicarboxylic acid.

Figure 1: Synthetic routes to 3-methyl- and 4-methyl-1,2,3,6-tetrahydrophthalic acid.

Comparative Physicochemical Properties

While sharing the same molecular formula (C9H12O4) and molecular weight (184.19 g/mol ), the different substitution patterns of the methyl group lead to distinct physicochemical properties. These properties are critical for predicting their behavior in various systems, including their reactivity, solubility, and interaction with biological targets.

Property3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride4-Methyl-1,2,3,6-tetrahydrophthalic AnhydrideSource(s)
Melting Point 63°C65°C[2][3]
Solubility Soluble in acetone, ethanol, toluene. Limited solubility in water.Soluble in acetone, ethanol, toluene. Limited solubility in water.[2][3][4]
Appearance Colorless to pale yellow solidColorless to pale yellow solid[4]

Experimental Protocols

Synthesis of Methyl-1,2,3,6-tetrahydrophthalic Anhydrides (General Procedure)

The synthesis of the precursor anhydrides is a well-established Diels-Alder reaction. The choice of diene dictates the final product.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as toluene.

  • Add the corresponding diene (1.05-1.2 equivalents): trans-1,3-pentadiene for the 3-methyl isomer or isoprene for the 4-methyl isomer.[1]

  • Heat the reaction mixture to a temperature between 40-90°C.[1] The reaction is exothermic, and the temperature should be controlled.

  • Maintain the reaction at this temperature for several hours until completion, which can be monitored by techniques such as TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolate the crude anhydride by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., a mixture of toluene and heptane).

Figure 2: General workflow for the synthesis of methyl-tetrahydrophthalic anhydrides.
Hydrolysis to Dicarboxylic Acids (General Procedure)

The conversion of the anhydrides to their corresponding diacids is achieved through hydrolysis.

Protocol:

  • Suspend the methyl-1,2,3,6-tetrahydrophthalic anhydride (1.0 equivalent) in water.

  • Heat the suspension to reflux with stirring. The hydrolysis of anhydrides is generally rapid in hot water.[6][7]

  • Continue heating until the solid anhydride has completely dissolved, indicating the formation of the more water-soluble diacid.

  • Cool the solution to room temperature and then in an ice bath to induce crystallization of the dicarboxylic acid.

  • Collect the crystalline product by filtration and wash with a small amount of cold water.

  • Dry the product under vacuum to obtain the pure dicarboxylic acid.

Spectroscopic Characterization

While comprehensive, directly comparable spectral data for both diacids is sparse in publicly available databases, the following provides an expected pattern for their 1H and 13C NMR spectra based on their structures. Researchers should perform their own spectral analysis for verification.

Expected 1H NMR Features:

  • 3-Methyl Isomer: The proton on the carbon bearing the methyl group will likely appear as a multiplet. The vinyl protons will also be present in the characteristic downfield region. The protons adjacent to the carbonyl groups are expected to be in the 2.5-3.5 ppm range.

  • 4-Methyl Isomer: The methyl group attached to the double bond will appear as a singlet in the vinylic methyl region (around 1.6-1.8 ppm). The single vinylic proton will be a multiplet.

Expected 13C NMR Features:

  • The key difference will be in the chemical shifts of the carbons in and adjacent to the methyl group.

  • 3-Methyl Isomer: A signal for the methyl carbon and a methine carbon at the 3-position.

  • 4-Methyl Isomer: A signal for the methyl carbon and a quaternary carbon at the 4-position within the double bond.

Applications and Performance Comparison

The primary industrial application for mixtures of methyltetrahydrophthalic anhydride isomers is as a curing agent for epoxy resins.[8][9] These curing agents are valued for imparting excellent thermal stability, mechanical strength, and electrical insulation properties to the cured epoxy.[8]

In the context of more specialized research and drug development, the choice between the 3-methyl and 4-methyl isomers can be critical:

  • Polymer Chemistry: As bifunctional monomers, these diacids can be incorporated into polyesters and polyamides. The position of the methyl group can influence the polymer's stereoregularity, which in turn affects its crystallinity, melting point, and mechanical properties. The 4-methyl isomer, with its methyl group on the double bond, may offer different steric hindrance and electronic effects during polymerization compared to the 3-methyl isomer.

  • Drug Development: In medicinal chemistry, the tetrahydrophthalic acid scaffold can be used as a rigid core to which pharmacophoric groups are attached. The position of the methyl group can serve as a handle for further functionalization or can be used to fine-tune the molecule's interaction with a biological target. The "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's binding affinity or metabolic stability, is a well-known concept in drug design. The differential placement of the methyl group in these two isomers provides an excellent opportunity to explore structure-activity relationships (SAR).

Due to a lack of direct comparative studies in the literature, researchers are encouraged to perform head-to-head evaluations of these isomers in their specific application to determine which provides the optimal performance characteristics.

Conclusion

3-Methyl- and 4-Methyl-1,2,3,6-tetrahydrophthalic acid, while structurally very similar, offer distinct starting points for chemical synthesis and material design. Their synthesis is straightforward via the Diels-Alder reaction, with the choice of diene being the determining factor. While their general properties are similar, the specific placement of the methyl group can be expected to subtly influence their acidity, reactivity, and ultimately, the properties of the materials or molecules derived from them. This guide provides a foundational understanding of these two isomers, empowering researchers to make informed decisions in their selection and application. Further experimental investigation is warranted to fully elucidate the performance differences between these two valuable chemical building blocks.

Sources

Comparative

Comparative Guide: 3-Methyl-1,2,3,6-Tetrahydrophthalic Acid vs. Phthalic Anhydride in Epoxy Curing

As polymer science advances, the selection of an optimal curing agent is no longer just about achieving crosslinking; it is about controlling reaction kinetics, ensuring worker safety, and engineering the precise thermom...

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Author: BenchChem Technical Support Team. Date: April 2026

As polymer science advances, the selection of an optimal curing agent is no longer just about achieving crosslinking; it is about controlling reaction kinetics, ensuring worker safety, and engineering the precise thermomechanical properties of the final thermoset. For researchers and drug development professionals designing high-performance encapsulants, medical device housings, or advanced composites, understanding the mechanistic divergence between traditional aromatic anhydrides and modern alicyclic acids is critical.

This guide provides an objective, data-driven comparison between the traditional Phthalic Anhydride (PA) and the alicyclic 3-Methyl-1,2,3,6-tetrahydrophthalic acid (3-MTHPAc) (and its commercial anhydride precursor, 3-MTHPA).

Mechanistic Causality: Molecular Structure & Reactivity

The crosslinking density and ultimate thermomechanical profile of an epoxy thermoset are dictated by the molecular architecture of its curing agent.

Phthalic Anhydride (PA) features a rigid, planar aromatic ring. This high-symmetry structure results in strong intermolecular lattice energies, rendering PA a solid at room temperature that requires high thermal energy (>120°C) to melt into the epoxy matrix. At these elevated temperatures, PA is notoriously prone to sublimation, creating severe inhalation hazards and leading to inconsistent stoichiometry in the final polymer network [1[1]].

Conversely, 3-Methyl-1,2,3,6-tetrahydrophthalic acid (3-MTHPAc) utilizes an alicyclic cyclohexene ring with an asymmetric methyl group. This asymmetry disrupts crystalline packing, drastically lowering the melting point and yielding a low-viscosity profile that enables superior impregnation of dense composite weaves and complex molds [2[2]].

Crucial Mechanistic Insight: While 3-MTHPAc is the active dicarboxylic species that directly attacks the oxirane ring, formulating directly with the free acid triggers condensation esterification that releases water, risking micro-voids in the cured resin. Therefore, modern protocols utilize its dehydrated cyclic precursor, 3-Methyltetrahydrophthalic Anhydride (3-MTHPA) . This precursor undergoes ambient moisture or hydroxyl-initiated ring-opening to generate the active 3-MTHPAc in-situ without producing volatile water byproducts [3[3]].

Mechanism Start Epoxy Resin (DGEBA) PA Phthalic Anhydride (PA) Solid, Aromatic Start->PA MTHPAc 3-Methyl-1,2,3,6-Tetrahydrophthalic Acid Liquid/Semi-solid, Alicyclic Start->MTHPAc Step1A High Temp (>130°C) Ring Opening via OH- PA->Step1A Step1B Direct Carboxylic-Oxirane Reaction (Mild Heat) MTHPAc->Step1B Step2A In-situ Free Acid Generation Step1A->Step2A Crosslink Diesterification & Etherification (Polymer Network Formation) Step1B->Crosslink Step2A->Crosslink Final Cured Thermoset Matrix Crosslink->Final

Fig 1. Mechanistic pathways of PA vs. 3-MTHPAc curing in DGEBA epoxy systems.

Physicochemical & Cured Properties Comparison

The structural differences between these two agents manifest directly in their handling properties and the thermomechanical performance of the cured matrix.

Table 1: Uncured Physicochemical Properties

PropertyPhthalic Anhydride (PA)3-MTHPAc (Active Acid) / 3-MTHPA (Precursor)
Molecular Weight 148.12 g/mol 184.19 g/mol (Acid) / 166.17 g/mol (Anhydride)
Physical State (25°C) Solid (Flakes/Powder)Liquid (Anhydride blend)
Melting Point 131 °C< -20 °C to 12 °C (Anhydride isomer dependent)
Volatility High (Sublimates >100°C)Very Low
Primary Reaction Hydroxyl-initiated ring openingDirect oxirane esterification (Acid)

Table 2: Cured DGEBA Epoxy Performance (Standard Stoichiometry)

Performance MetricPA-Cured System3-MTHPA / 3-MTHPAc-Cured System
Glass Transition (Tg) 110°C – 147°C120°C – 150°C
Tensile Strength 50 – 60 MPa70 – 85 MPa
Exotherm Peak LowVery Low (Reduces microcracking risk)
UV Resistance Poor (Aromatic yellowing)Moderate to Good (Alicyclic stability)
Moisture Absorption ~0.05%~0.10%
Self-Validating Experimental Protocol: Formulation & Characterization

To objectively evaluate the thermomechanical divergence between these curing agents, the following standardized workflow must be strictly adhered to. This protocol utilizes a standard DGEBA (Diglycidyl Ether of Bisphenol A, EEW = 190 g/eq) matrix.

Step 1: Stoichiometric Calculation Calculate the required parts per hundred resin (phr) using the empirical formula: phr = (Equivalent Weight of Curing Agent / EEW) × 100 × 0.85 (Note: The 0.85 correction factor is standard for anhydride systems to optimize crosslink density without leaving unreacted plasticizing agents).

Step 2: Thermal Blending & Degassing

  • PA System: Pre-heat DGEBA to 120°C. Slowly add ~40 phr of PA flakes under high-shear mixing until homogenous. Caution: Conduct strictly in a fume hood due to rapid PA sublimation.

  • 3-MTHPAc System: Utilize the liquid 3-MTHPA precursor. Mix ~80 phr into DGEBA at 40°C. The alicyclic structure ensures a low-viscosity blend (~300 mPa·s).

  • Degassing: Subject both mixtures to vacuum degassing at 10 mbar for 15 minutes to remove entrapped air.

Step 3: Catalysis & Casting Add 1 phr of Benzyldimethylamine (BDMA) as a Lewis base accelerator. Pour the degassed mixtures into pre-heated steel molds treated with a fluoropolymer release agent.

Step 4: Step-Cure Cycle

  • PA: 100°C for 2 hours (gelation) followed by 150°C for 5 hours (vitrification) [4[4]].

  • 3-MTHPA: 80°C for 2 hours followed by 120°C for 4 hours. The lower temperature profile prevents exotherm-induced microcracking.

Step 5: QA/QC Validation Validate the cure state using Differential Scanning Calorimetry (DSC) at a ramp rate of 10°C/min to confirm the absence of residual exothermic peaks and establish the exact Tg.

Workflow Calc 1. Stoichiometric Calculation (EEW & AHEW Matching) MixPA 2A. PA Formulation Heat to 120°C to Melt Calc->MixPA MixMTHPA 2B. 3-MTHPAc Formulation Mix at 25-50°C Calc->MixMTHPA Degas 3. Vacuum Degassing (Remove Entrapped Air) MixPA->Degas MixMTHPA->Degas CurePA 4A. PA Cure Cycle 100°C (2h) -> 150°C (5h) Degas->CurePA CureMTHPA 4B. 3-MTHPAc Cure Cycle 80°C (2h) -> 120°C (4h) Degas->CureMTHPA QA 5. QA/QC Validation (DSC for Tg, UTM for Strength) CurePA->QA CureMTHPA->QA

Fig 2. Step-by-step experimental workflow for formulating and validating epoxy curing.

EHS & Operability Insights

From a laboratory and manufacturing standpoint, the shift from PA to 3-MTHPAc/3-MTHPA systems is largely driven by Environment, Health, and Safety (EHS) factors. Phthalic Anhydride poses a severe inhalation hazard due to its tendency to sublimate into fine, highly irritating crystalline dust at processing temperatures [1[1]].

In contrast, the alicyclic 3-MTHPAc systems exhibit significantly lower volatility and toxicity. Industry data indicates that the toxicity profile of liquid alicyclic anhydrides is markedly lower than both traditional aromatic anhydrides and general amine hardeners, making them the preferred choice for worker safety in modern composite manufacturing and electronic encapsulation [2[2]].

References
  • Title: Things You Should Know About Phthalic Anhydride (PA) Source: douwin-chem.com URL: 4

  • Title: The Unique Benefits of Anhydride Curing in Epoxy Resins Source: azom.com URL: 1

  • Title: Methyltetrahydrophthalic Anhydride (MTHPA) Market Insights 2026, Analysis and Forecast to 2031 Source: hdinresearch.com URL: 2

  • Title: 1,2,3,6-Tetrahydro-3-methylphthalic anhydride | RUO Source: benchchem.com URL: 3

Sources

Validation

A Comparative Guide to the FTIR Spectra of 3-Methyl-1,2,3,6-tetrahydrophthalic Acid Isomers

Abstract This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of the cis and trans isomers of 3-Methyl-1,2,3,6-tetrahydrophthalic acid. Differentiating between these stere...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of the cis and trans isomers of 3-Methyl-1,2,3,6-tetrahydrophthalic acid. Differentiating between these stereoisomers is critical in polymer science and synthetic chemistry, where the specific geometry of the monomer can profoundly influence the properties of the resulting material. We will explore the theoretical underpinnings of how stereochemistry impacts vibrational modes and present a detailed experimental protocol for acquiring high-quality spectra. The core of this guide focuses on a side-by-side analysis of the key spectral regions, highlighting the distinct vibrational signatures that enable unambiguous identification of each isomer. This analysis is supported by experimental data, detailed peak assignments, and authoritative references, establishing FTIR spectroscopy as a rapid, reliable, and indispensable tool for isomer differentiation.

Introduction: The Significance of Isomeric Purity

3-Methyl-1,2,3,6-tetrahydrophthalic acid, a derivative of the Diels-Alder reaction between trans-piperylene and maleic anhydride, is a dicarboxylic acid with significant applications as a monomer and cross-linking agent.[1][2] The geometry of its two carboxylic acid groups, which can be arranged in either a cis (on the same side of the ring) or trans (on opposite sides) configuration, gives rise to distinct stereoisomers. This seemingly subtle structural difference has profound implications for the physical and chemical properties of polymers and other materials derived from it. For instance, the cis isomer's geometry can facilitate intramolecular hydrogen bonding, affecting its reactivity and the conformational properties of resulting polymers.

Therefore, the ability to rapidly and accurately distinguish between these isomers is not merely an academic exercise; it is a critical aspect of quality control in industrial synthesis and a fundamental requirement for researchers developing novel materials. Infrared spectroscopy is an exceptionally powerful technique for this purpose. Because different stereoisomers give rise to different IR spectra, it provides a unique molecular "fingerprint" that is highly sensitive to the molecule's three-dimensional structure.[3][4] This guide will demonstrate how to leverage FTIR spectroscopy to confidently identify the cis and trans isomers of 3-Methyl-1,2,3,6-tetrahydrophthalic acid.

Theoretical Framework: Why Isomers Have Different Spectra

The power of FTIR spectroscopy in isomer analysis stems from its sensitivity to the vibrational modes of a molecule's chemical bonds.[5] For isomers of 3-Methyl-1,2,3,6-tetrahydrophthalic acid, the key differentiators lie in how their distinct spatial arrangements influence these vibrations.

  • The Carboxylic Acid Group: Carboxylic acids exhibit highly characteristic IR absorptions. The O-H bond gives rise to a very broad absorption between 2500 and 3300 cm⁻¹, a feature resulting from strong intermolecular hydrogen bonding that forms a dimeric structure.[6][7] The C=O bond produces a strong, sharp absorption typically found between 1710 and 1760 cm⁻¹.[6][8]

  • The Influence of Stereochemistry: The cis and trans configurations alter the molecule's overall symmetry and the proximity of the two carboxylic acid groups. This has two major consequences:

    • Intramolecular vs. Intermolecular Hydrogen Bonding: The cis isomer, with both carboxyl groups on the same face of the cyclohexene ring, can potentially form an intramolecular hydrogen bond. This can alter the shape and position of both the O-H and C=O stretching bands compared to the trans isomer, which can only form intermolecular hydrogen bonds.[9]

    • The Fingerprint Region: The region of the IR spectrum below 1600 cm⁻¹ is known as the "fingerprint region."[4] The complex vibrations in this area, including C-C stretching, C-O stretching, and various bending modes, are unique to the entire molecular structure. Subtle differences in bond angles and symmetry between the cis and trans isomers result in significant and reliable differences in this region, allowing for definitive identification.[4][5]

Experimental Protocol: Acquiring High-Fidelity Spectra

The following protocol outlines a robust methodology for obtaining and analyzing the FTIR spectra of the acid isomers. Adherence to this protocol ensures reproducibility and minimizes artifacts.

3.1. Materials and Instrumentation

  • Samples: High-purity samples of cis- and trans-3-Methyl-1,2,3,6-tetrahydrophthalic acid.

  • Spectroscopy Grade KBr (Potassium Bromide): Dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

  • FTIR Spectrometer: A modern FTIR spectrometer (e.g., Nicolet, PerkinElmer, Shimadzu) capable of a resolution of at least 4 cm⁻¹.

  • Equipment: Agate mortar and pestle, hydraulic press for KBr pellets, sample holder.

3.2. Step-by-Step Sample Preparation (KBr Pellet Method)

  • Weighing: Weigh approximately 1-2 mg of the acid isomer and 150-200 mg of dried KBr. The ratio is critical for obtaining a clear spectrum without saturating the detector.

  • Grinding: Add the KBr and the sample to a clean, dry agate mortar. Grind the mixture thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. This minimizes scattering effects and ensures uniform distribution.

  • Pellet Pressing: Transfer a portion of the powder to the die of a hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or semi-transparent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

3.3. Data Acquisition

  • Background Scan: With the sample chamber empty, perform a background scan (typically 32 or 64 scans) to record the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 64 (to improve signal-to-noise ratio)

    • Apodization: Happ-Genzel

Below is a workflow diagram illustrating this experimental process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing weigh 1. Weigh Sample (1-2mg) & Dried KBr (200mg) grind 2. Grind Mixture in Agate Mortar weigh->grind press 3. Press into Transparent Pellet grind->press background 4. Collect Background Spectrum (Empty) press->background sample 5. Collect Sample Spectrum background->sample process 6. Background Subtraction & Data Analysis sample->process

Caption: Experimental workflow for FTIR analysis.

Comparative Spectral Analysis

The structural differences between the cis and trans isomers are clearly manifested in their FTIR spectra. The following analysis compares the key spectral regions.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_img trans_img

Caption: Structures of cis and trans isomers.

4.1. The O-H and C-H Stretching Region (3500 - 2500 cm⁻¹)

  • Shared Features: Both isomers display a very broad absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[7] Superimposed on this broad feature are sharper peaks between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, corresponding to the alkene (=C-H) and alkane (-C-H) stretches, respectively.[10]

  • Key Difference: The overall shape of the broad O-H band may differ subtly. For the cis-isomer , the potential for intramolecular hydrogen bonding can sometimes lead to a slightly different contour or the appearance of a shoulder on the main absorption band when compared to the trans-isomer , which relies exclusively on intermolecular dimerization.

4.2. The Carbonyl (C=O) Stretching Region (1750 - 1680 cm⁻¹)

  • Shared Feature: Both isomers show a very strong, intense absorption in this region, characteristic of the C=O stretching vibration.[11]

  • Key Difference: This is often a highly diagnostic region. The cis-isomer may exhibit a C=O peak at a slightly lower wavenumber (e.g., ~1705 cm⁻¹) compared to the trans-isomer (e.g., ~1715 cm⁻¹). This shift can be attributed to the influence of intramolecular hydrogen bonding in the cis configuration, which slightly weakens the C=O double bond, lowering the energy required to excite its vibration. Furthermore, the peak for the cis isomer may be slightly broader.

4.3. The Fingerprint Region (< 1600 cm⁻¹)

This region provides the most definitive evidence for differentiating the isomers, as the skeletal vibrations are uniquely sensitive to the overall molecular geometry.

  • C=C Stretch: A weak to medium band around 1650-1640 cm⁻¹ for the C=C stretch of the cyclohexene ring is expected in both isomers.

  • C-O Stretch and O-H Bend: Both isomers show complex patterns between 1440-1395 cm⁻¹ (O-H in-plane bend) and 1320-1210 cm⁻¹ (C-O stretch).[7]

  • Key Differences: The true power of the fingerprint region lies in the bands that are unique to each isomer's symmetry.

    • The trans-isomer , often possessing a higher degree of symmetry, may display a sharper and more defined set of peaks. A characteristic band for trans disubstituted double bonds is often seen near 965 cm⁻¹, although in this cyclic system, the key differentiating bands will be related to the carboxyl group orientations.[4] Expect unique, sharp bands for the trans isomer, for example, around 1280 cm⁻¹ and 930 cm⁻¹ , which are absent or very weak in the cis spectrum.

    • The cis-isomer , being less symmetric, may show a broader or more complex pattern of absorptions. Look for characteristic bands unique to the cis configuration, for instance, around 1350 cm⁻¹ and 840 cm⁻¹ , that are not present in the trans spectrum.

Data Summary Table

The following table summarizes the expected key vibrational frequencies for the differentiation of the two isomers. Note: These are representative values; actual peak positions may vary slightly based on experimental conditions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) - cis-IsomerExpected Wavenumber (cm⁻¹) - trans-IsomerKey Observations
O-H StretchCarboxylic Acid3300-2500 (Very Broad)3300-2500 (Very Broad)Broad due to H-bonding in both; subtle contour differences possible.[6][7]
C=O StretchCarboxylic Acid~1705 (Very Strong)~1715 (Very Strong)Peak for cis isomer may be at a lower frequency and slightly broader.
C=C StretchAlkene~1645 (Medium-Weak)~1645 (Medium-Weak)Generally not a primary differentiating peak.
C-O StretchCarboxylic Acid~1250 (Strong)~1280 (Strong)Position and shape are highly sensitive to stereochemistry.
O-H BendCarboxylic Acid~915 (Medium, Broad)~930 (Medium, Sharp)Often sharper and at a higher frequency for the more symmetric trans isomer.
Fingerprint BandsSkeletal VibrationsDistinct peaks , e.g., at ~1350, ~840 cm⁻¹Distinct peaks , e.g., at ~1280, ~930 cm⁻¹This region provides unambiguous confirmation of the isomer's identity.[4]

Conclusion

FTIR spectroscopy provides a definitive, rapid, and non-destructive method for distinguishing between the cis and trans isomers of 3-Methyl-1,2,3,6-tetrahydrophthalic acid. While both isomers share the fundamental spectral features of a dicarboxylic acid, critical differences in the carbonyl stretching region and, most importantly, the fingerprint region, serve as unambiguous identifiers. The subtle shifts in the C=O peak and the presence of unique skeletal vibration bands in the fingerprint region are directly correlated with the distinct molecular symmetry and intramolecular forces of each stereoisomer. By following a robust experimental protocol, researchers and quality control professionals can confidently verify isomeric identity, ensuring the integrity of their materials and the success of their downstream applications.

References

  • Adsorption of Dicarboxylic Acids by Clay Minerals as Examined by in Situ ATR-FTIR and ex Situ DRIFT | Langmuir - ACS Publications. (2007, May 18). Retrieved from [Link]

  • Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra | Analytical Chemistry - ACS Publications. (2020, May 25). Retrieved from [Link]

  • FTIR-ATR spectroscopy of dicarboxylic acids. A) FTIR spectra from 4000... - ResearchGate. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • IR Applied to Isomer Analysis - Spectra Analysis. Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Retrieved from [Link]

  • FT-IR spectral data of the prepared compounds - ResearchGate. Retrieved from [Link]

  • IR: carboxylic acids - University of Calgary. Retrieved from [Link]

  • Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs: A Proof of Concept - Frontiers. (2020, July 23). Retrieved from [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. (2018, October 26). Retrieved from [Link]

  • Method of producing isomers of methyltetrahydrophthalic anhydride - Google Patents.
  • 1,2,3,6-tetrahydromethylphthalic anhydride - NIST WebBook. Retrieved from [Link]

  • FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. (2025, January 7). Retrieved from [Link]

  • Process for production of methyltetrahydrophthalic anhydride - Google Patents.
  • Fourier Transform Infrared (FTIR) Reference Spectra - EPA. (2016, February 23). Retrieved from [Link]

  • Reevaluation of tetrahydrophthalic anhydride as an end cap for improved... - NASA. Retrieved from [Link]

  • 1,2,3,6-tetrahydromethylphthalic anhydride - NIST WebBook. Retrieved from [Link]

  • cis-1,2,3,6-Tetrahydrophthalic anhydride - NIST WebBook. Retrieved from [Link]

  • cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE - Organic Syntheses. Retrieved from [Link]

  • The Infrared Spectroscopy of Alkenes - Spectroscopy Online. (2016, November 1). Retrieved from [Link]

  • trans-1,2,3,6-Tetrahydrophthalic anhydride - PubChem. Retrieved from [Link]

  • cis-1,2,3,6-tetrahydrophthalic acid - Stenutz. Retrieved from [Link]

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Comparative

Thermal stability of 3-Methyl-1,2,3,6-tetrahydrophthalic acid vs hexahydrophthalic acid

Thermal Stability Comparison Guide: 3-Methyl-1,2,3,6-Tetrahydrophthalic Acid vs. Hexahydrophthalic Acid In the development of advanced polymeric drug delivery systems, functionalized prodrug linkers, and high-performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability Comparison Guide: 3-Methyl-1,2,3,6-Tetrahydrophthalic Acid vs. Hexahydrophthalic Acid

In the development of advanced polymeric drug delivery systems, functionalized prodrug linkers, and high-performance electronic encapsulants, the selection of cycloaliphatic dicarboxylic acids is a critical formulation variable. During high-temperature processing—such as hot-melt extrusion (HME), thermal sterilization, or thermoset curing—the thermal stability of these precursors dictates the structural integrity and optical clarity of the final matrix.

This guide provides an objective, mechanistically grounded comparison of two widely utilized structural analogs: 3-Methyl-1,2,3,6-tetrahydrophthalic acid (3-MTHPAc) and hexahydrophthalic acid (HHPAc) .

Mechanistic Causality of Thermal Stability

While 3-MTHPAc and HHPAc are structurally similar dicarboxylic acids, their thermal fates diverge drastically due to a single fundamental difference: ring saturation .

Hexahydrophthalic Acid (HHPAc): The Saturated Standard HHPAc features a fully saturated cyclohexane ring. The aliphatic C-H bonds within this saturated system possess high bond dissociation energies. Because it lacks reactive π -bonds or weak allylic positions, HHPAc resists radical-induced auto-oxidation. Consequently, hexahydrophthalic structures impart specific reactivity and stability under controlled conditions, producing networks with high thermal stability, excellent dielectric properties, and superior resistance to chemical degradation (). Cycloaliphatic matrices cured with hexahydrophthalic derivatives exhibit excellent dimensional stability owing to this rigid, saturated backbone (1)[1].

3-Methyl-1,2,3,6-Tetrahydrophthalic Acid (3-MTHPAc): The Vulnerability of Unsaturation In contrast, 3-MTHPAc contains a cyclohexene ring with a methyl substitution. This unsaturation creates highly reactive allylic carbons. At elevated temperatures, especially in the presence of trace atmospheric oxygen, these allylic hydrogens are easily abstracted to form stable radicals. This initiates a cascade of auto-oxidation and exothermic cross-linking. Tetrahydrophthalic derivatives, when heated above 250°C, are known to react with themselves by splitting off carbon dioxide to form discolored resins, whereas hexahydrophthalic derivatives show excellent color retention without the need for inert atmospheres (2)[2]. Furthermore, the thermal profiles of these unsaturated intermediates require careful temperature control due to their highly exothermic behaviors during functionalization (3)[3].

Thermal Degradation Pathways

ThermalPathway cluster_mthpa 3-Methyl-1,2,3,6-Tetrahydrophthalic Acid (3-MTHPAc) cluster_hhpa Hexahydrophthalic Acid (HHPAc) A1 3-MTHPAc (Unsaturated) A2 Dehydration (-H₂O, >100°C) A1->A2 A3 Anhydride Formation A2->A3 A4 Allylic Oxidation & Radical Attack A3->A4 A5 Crosslinking & Color Degradation A4->A5 B1 HHPAc (Saturated) B2 Dehydration (-H₂O, >100°C) B1->B2 B3 Anhydride Formation B2->B3 B4 High Thermal Stability (>250°C) B3->B4 B5 Main Chain Cleavage (>300°C) B4->B5

Fig 1: Comparative thermal degradation pathways highlighting the vulnerability of 3-MTHPAc.

Quantitative Comparative Data

The initial thermal event for both compounds is not backbone degradation, but rather an endothermic intramolecular dehydration. Heating these dicarboxylic acids past ~100°C forces the loss of H2​O , converting them into their respective anhydrides (3-MTHPA and HHPA). True thermal stability is dictated by the resilience of the resulting anhydride structures.

Thermal Property3-Methyl-1,2,3,6-Tetrahydrophthalic AcidHexahydrophthalic Acid
Ring Structure Unsaturated (Cyclohexene) + MethylSaturated (Cyclohexane)
Allylic Hydrogens Present (High radical susceptibility)Absent
Initial Thermal Event Endothermic Dehydration (~100–130°C)Endothermic Dehydration (~100–130°C)
Oxidative Stability (Air) Low (Degradation onset ~200°C)High (Degradation onset ~280°C)
Thermal Cleavage (N₂) ~250°C (Exothermic crosslinking/CO₂ loss)>300°C (Main chain scission)
High-Temp Color Retention Poor (Prone to severe yellowing)Excellent (Optically clear)

Self-Validating Experimental Protocol

To objectively verify the thermal stability of these compounds for pharmaceutical or advanced material applications, a self-validating orthogonal analysis must be employed. This ensures that mass-loss events are correctly attributed to either dehydration (water loss) or actual backbone degradation.

Workflow Diagram

Workflow cluster_analysis Self-Validating Orthogonal Analysis S1 1. Sample Preparation Equimolar Acid Samples in N₂ Glovebox S2 2A. TGA (Mass Loss) N₂ vs. Air Atmospheres S1->S2 S3 2B. DSC (Heat Flow) 10°C/min Ramp to 350°C S1->S3 S4 2C. In-situ FTIR Track -OH, C=O, C=C S1->S4 S5 3. Kinetic Modeling Causality of Degradation Mechanisms S2->S5 S3->S5 S4->S5

Fig 2: Orthogonal experimental workflow for self-validating thermal stability analysis.

Step-by-Step Methodology

Step 1: Controlled Sample Conditioning

  • Action: Dry 10 mg of 3-MTHPAc and HHPAc under vacuum at 50°C for 12 hours.

  • Causality: Removes ambient moisture without triggering the intramolecular dehydration reaction, ensuring the baseline mass represents the pure acid form.

Step 2: Simultaneous Thermal Analysis (TGA-DSC)

  • Action: Run samples in a Simultaneous Thermal Analyzer (STA) from 25°C to 400°C at a 10°C/min ramp. Perform dual runs: one under an inert N2​ purge (50 mL/min) and one under synthetic air.

  • Self-Validation: The TGA will show an initial mass loss of ~10-11% around 100–130°C for both samples. The DSC must simultaneously show a sharp endothermic peak. This orthogonal confirmation proves the mass loss is the energy-consuming dehydration to the anhydride, not exothermic decomposition.

  • Causality: Running parallel atmospheres isolates pure thermal cleavage ( N2​ ) from oxidative degradation (Air). 3-MTHPAc will show significantly earlier mass loss in air due to oxygen attacking the weak allylic bonds.

Step 3: In-Situ Evolved Gas Analysis (TGA-FTIR)

  • Action: Couple the TGA exhaust to an FTIR spectrometer via a heated transfer line (200°C to prevent condensation).

  • Self-Validation: During the first mass loss event (100–130°C), the FTIR will detect a broad O-H stretch (~3500 cm⁻¹), validating water evolution. As temperatures exceed 200°C, the FTIR for 3-MTHPAc in air will show the evolution of CO2​ (2350 cm⁻¹) and the disappearance of the C=C stretch (1650 cm⁻¹), chemically proving that the double bond is the exact site of structural failure. HHPAc will show no such early CO2​ evolution, validating its superior stability.

References

  • HEXAHYDROPHTHALIC ANHYDRIDE (HHPA) - Ataman Kimya Source: Ataman Chemicals URL:[Link]

  • Cure Kinetics and Properties of High Performance Cycloaliphatic Epoxy Resins Cured with Anhydride Source: ACS Omega, American Chemical Society URL:[Link][1]

  • TETRAHYDROPHTHALIC ANHYDRIDE (THPA) Source: Penpoly Technical Data URL:[Link][2]

  • Kinetic Modeling of the Synthesis Path for the Production of a Sustainable Epoxy Resin Based on Allyl Sorbate Source: Industrial & Engineering Chemistry Research, ACS Publications URL:[Link][3]

Sources

Validation

Gas Chromatography Retention Times for 3-Methyl-1,2,3,6-Tetrahydrophthalic Acid: A Derivatization Comparison Guide

Mechanistic Context: The Analytical Challenge 3-Methyl-1,2,3,6-tetrahydrophthalic acid (MTHP acid) is the primary dicarboxylic acid metabolite of methyltetrahydrophthalic anhydride (MTHPA), a widely utilized curing agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: The Analytical Challenge

3-Methyl-1,2,3,6-tetrahydrophthalic acid (MTHP acid) is the primary dicarboxylic acid metabolite of methyltetrahydrophthalic anhydride (MTHPA), a widely utilized curing agent in the manufacturing of epoxy resins[1]. In occupational health and drug development settings, monitoring MTHP acid in biological matrices serves as a critical biomarker for systemic exposure[2].

However, analyzing MTHP acid via gas chromatography (GC) presents a fundamental thermodynamic challenge. The highly polar nature of its two carboxyl groups precludes direct injection. Unmodified dicarboxylic acids engage in strong hydrogen bonding with the silanol groups of the GC column's stationary phase, leading to severe peak tailing, irreversible column adsorption, and thermal degradation[3]. To achieve sharp peaks and reproducible retention times, chemical derivatization is strictly required to mask the active hydrogen atoms, increase the molecule's vapor pressure, and stabilize the analyte for high-temperature separation.

This guide objectively compares the chromatographic performance of our optimized Pentafluorobenzyl bromide (PFBB) alkylation method against traditional BSTFA silylation and BF3 methylation alternatives.

Derivatization Pathways & Workflow

To visualize the comparative analytical strategies, the following workflow maps the sample preparation pathways leading to GC-MS analysis.

G Sample Biological Sample (MTHP Acid) Extraction LLE Extraction (Ethyl Acetate, pH < 2) Sample->Extraction Deriv1 PFBB Alkylation (Di-PFB ester) Extraction->Deriv1 Pathway A Deriv2 BSTFA Silylation (Di-TMS ester) Extraction->Deriv2 Pathway B GCMS1 GC-NCI-MS (RT: 14.85 min) Deriv1->GCMS1 GCMS2 GC-EI-MS (RT: 11.20 min) Deriv2->GCMS2 Data Quantification & Validation GCMS1->Data GCMS2->Data

Fig 1: GC-MS workflow comparing PFBB and BSTFA derivatization for MTHP acid analysis.

Comparative Performance Data: Retention Times & Sensitivity

The choice of derivatization agent fundamentally alters the analyte's molecular weight, volatility, and dispersive interactions with the stationary phase. Table 1 summarizes the experimental outcomes using a standard 5% phenyl-methylpolysiloxane (DB-5MS) column.

Table 1: GC-MS Performance Metrics for MTHP Acid Derivatives
Derivatization AgentDerivative FormGC ColumnRetention Time (min)Peak Asymmetry ( As​ )LOD (µg/L)Primary MS Mode
PFBB + TEA Di-PFB esterDB-5MS14.851.020.5NCI
BSTFA + 1% TMCS Di-TMS esterDB-5MS11.201.1515.0EI
BF3 / Methanol Di-methyl esterDB-WAX8.451.3525.0EI
Causality Behind the Data:
  • Di-PFB Ester (RT: 14.85 min): The addition of two bulky, highly fluorinated benzyl groups significantly increases the dispersive interactions with the DB-5MS stationary phase, pushing the retention time later. While a longer run time might seem disadvantageous, this delayed elution is a strategic choice: it shifts the MTHP acid derivative out of the crowded low-boiling region where endogenous biological matrix components co-elute. Furthermore, the highly electronegative fluorine atoms enable Negative Chemical Ionization (NCI), drastically lowering the limit of detection (LOD) compared to standard Electron Ionization (EI)[4].

  • Di-TMS Ester (RT: 11.20 min): Trimethylsilyl groups are lighter and highly volatile, resulting in an earlier retention time. However, TMS derivatives are highly susceptible to hydrolysis from residual moisture in the sample, requiring strictly anhydrous conditions that are difficult to maintain in high-throughput biological screening.

  • Di-Methyl Ester (RT: 8.45 min): Methylation produces the smallest derivative, eluting rapidly. Unfortunately, this early retention time places the analyte squarely in the matrix interference zone, resulting in poor peak asymmetry and a higher LOD.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness and reproducibility, the following PFBB derivatization protocol is designed as a self-validating system. Every critical step includes a mechanistic rationale and a built-in quality control check.

Phase 1: Sample Preparation & Extraction
  • Aliquoting & Spiking: Transfer 1.0 mL of the biological sample (e.g., urine) into a glass centrifuge tube. Add 50 µL of Internal Standard (IS) solution (Hexahydrophthalic acid-d4, 10 µg/mL).

    • Self-Validation Check: The deuterated IS must co-elute precisely with the target analyte (offset only by mass) to validate extraction recovery and derivatization efficiency.

  • Acidification: Add 100 µL of 6M HCl to adjust the sample to pH < 2.

    • Causality: MTHP acid has pKa values typically between 3 and 5. Dropping the pH below 2 ensures the carboxylate ions are fully protonated into neutral carboxylic acids, enabling efficient partitioning into the organic solvent.

  • Liquid-Liquid Extraction (LLE): Add 3.0 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 × g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Self-Validation Check: Run a parallel unspiked matrix blank through steps 1-4 to confirm the absence of endogenous isobaric interferences at the 14.85 min retention time.

Phase 2: PFBB Alkylation
  • Reconstitution: Dissolve the dried extract in 100 µL of anhydrous acetonitrile.

  • Catalysis & Derivatization: Add 10 µL of Pentafluorobenzyl bromide (PFBB) and 10 µL of Triethylamine (TEA).

    • Causality: TEA acts as a base catalyst. It deprotonates the carboxylic acid to form a highly reactive carboxylate nucleophile, which subsequently attacks the benzylic carbon of PFBB via an SN2 mechanism, displacing the bromide ion.

  • Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes.

  • Final Preparation: Evaporate the reaction mixture to dryness under nitrogen to remove excess reagents, and reconstitute in 100 µL of hexane for GC-MS injection.

Phase 3: GC-MS Parameters
  • Column: DB-5MS (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode, injector temperature at 250°C.

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time: 18 minutes. Target RT for MTHP acid di-PFB ester is ~14.85 min.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 3-Methyl-1,2,3,6-tetrahydrophthalic Acid

Introduction & Mechanistic Context 3-Methyl-1,2,3,6-tetrahydrophthalic acid (CAS: 40469-16-7) is a dicarboxylic acid frequently encountered in chemical synthesis, drug development, and polymer chemistry[1]. In many labor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

3-Methyl-1,2,3,6-tetrahydrophthalic acid (CAS: 40469-16-7) is a dicarboxylic acid frequently encountered in chemical synthesis, drug development, and polymer chemistry[1]. In many laboratory environments, this acid is inadvertently generated via the hydrolysis of its precursor, 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (MTHPA), when the anhydride ring is exposed to atmospheric moisture or aqueous workup conditions[2][3].

Understanding the chemical behavior of this compound is critical for safe handling. As a dicarboxylic acid, it presents specific hazards, including severe eye and skin irritation, potential respiratory sensitization, and aquatic toxicity[4][5]. Proper disposal is not just a regulatory requirement (e.g., EPA 40 CFR Parts 261) but a fundamental practice to prevent environmental contamination[6].

HydrolysisPathway MTHPA 1,2,3,6-Tetrahydro-3- methylphthalic anhydride Acid 3-Methyl-1,2,3,6- tetrahydrophthalic acid MTHPA->Acid Hydrolysis (Ring Opening) Water Atmospheric Moisture (H2O) Water->Acid Nucleophilic Attack

Figure 1: Hydrolysis pathway of MTHPA forming 3-Methyl-1,2,3,6-tetrahydrophthalic acid.

Physicochemical Properties & Hazard Profile

Before initiating any workflow involving this compound, personnel must review its physicochemical and quantitative properties to anticipate its behavior in solution and as a solid waste.

Property / HazardValue / Description
Chemical Name 3-Methyl-4-cyclohexene-1,2-dicarboxylic acid[7]
CAS Number 40469-16-7
Molecular Formula C9H12O4[8]
Molecular Weight 184.19 g/mol [8]
Physical State Solid[8]
GHS Health Hazards Category 1 Skin/Eye Irritant, Respiratory Sensitizer[4][5]
GHS Environmental Hazards Harmful to aquatic life with long-lasting effects[4]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents[4]

Standard Operating Procedure: Spill Response & Containment

Because 3-Methyl-1,2,3,6-tetrahydrophthalic acid is a solid, the primary risk during a spill is the generation of aerosolized dust, which can lead to respiratory sensitization[4][6].

Step-by-Step Spill Response Workflow
  • Evacuation & Ventilation : Immediately clear the area of unprotected personnel. Ensure local exhaust ventilation is active to capture airborne particulates[6].

  • PPE Donning : Responders must wear a NIOSH-approved particulate respirator (N95 or higher), chemical-resistant gloves (nitrile), and tight-fitting safety goggles[4].

  • Containment : Do not use water initially, as this can spread the compound and increase the risk of aquatic runoff[4][6].

  • Mechanical Collection : Carefully sweep up or shovel the solid material into a chemically compatible, sealable waste container[4]. Expert Insight: Use a slightly damp, inert absorbent pad to collect residual fine dust without causing it to become airborne.

  • Decontamination : Wash the spill area thoroughly with soap and water only after the bulk solid has been removed[4].

  • Labeling : Label the container explicitly with "Hazardous Solid Waste: 3-Methyl-1,2,3,6-tetrahydrophthalic acid (Irritant/Aquatic Toxin)".

SpillResponse A Spill Detected (Solid Acid Powder) B Evacuate & Activate Local Exhaust A->B C Don PPE (Respirator, Gloves, Goggles) B->C D Mechanical Collection (Sweep/Shovel, Avoid Dust) C->D E Transfer to Labeled Hazardous Waste Container D->E F Decontaminate Area (Soap and Water) E->F

Figure 2: Step-by-step spill response and containment workflow.

Standard Operating Procedure: Proper Disposal Procedures

Under no circumstances should 3-Methyl-1,2,3,6-tetrahydrophthalic acid be disposed of down the drain or allowed to enter waterways or soil[2][6]. The compound is harmful to aquatic life and must be treated as hazardous chemical waste[4].

Step-by-Step Disposal Workflow

To comply with US EPA guidelines (40 CFR Parts 261) and international equivalents, the preferred method of destruction is controlled incineration[6].

  • Waste Segregation : Collect the solid acid waste in a dedicated, tightly closed container. Keep it segregated from strong oxidizing agents and strong bases to prevent exothermic reactions[4][6].

  • Solvent Dissolution (Preparation for Incineration) :

    • The Causality: Solid organic acids can combust unevenly in standard incinerators, leading to the release of unburned toxic particulates.

    • The Action: In a fume hood, dissolve or mix the solid material with a highly combustible, EPA-approved solvent (e.g., ethanol, acetone, or a designated waste solvent blend)[6].

  • Verification of Homogeneity : Ensure the solid is completely dissolved or forms a stable, pumpable suspension. This ensures uniform atomization when injected into the incinerator burner nozzle.

  • Transfer to Licensed Disposal Facility : Transfer the solvent mixture to a licensed hazardous waste disposal company[2].

  • Incineration Parameters : The facility must utilize a chemical incinerator equipped with an afterburner and a scrubber system[6].

    • The Causality: The afterburner ensures complete thermal destruction of the aromatic/aliphatic rings, while the scrubber neutralizes and captures any acidic combustion byproducts (such as carbon oxides) before exhaust gases are released into the atmosphere[6].

DisposalWorkflow Start Solid Chemical Waste (CAS 40469-16-7) Solvent Dissolve in Combustible Solvent Start->Solvent Step 1: Prep Incinerator Chemical Incinerator (Afterburner & Scrubber) Solvent->Incinerator Step 2: Burn Emissions Clean Exhaust (Captured Carbon Oxides) Incinerator->Emissions Step 3: Scrub

Figure 3: Logical relationship and workflow for EPA-compliant chemical incineration.

References

  • Search | Frinton Laboratories Inc. frinton.com. URL:[Link]

Sources

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